4-(4-methoxyphenyl)-5-nitro-1H-imidazole
Description
Properties
IUPAC Name |
4-(4-methoxyphenyl)-5-nitro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-16-8-4-2-7(3-5-8)9-10(13(14)15)12-6-11-9/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNIKDPIGCYQIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(NC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pharmacological Profiling and Biological Activity of 4-(4-Methoxyphenyl)-5-nitro-1H-imidazole: A Next-Generation Antiparasitic Scaffold
Executive Summary
For decades, 5-nitroimidazole (5-NI) derivatives, predominantly metronidazole and tinidazole, have served as the clinical gold standard for treating anaerobic bacterial and protozoan infections. However, the escalating incidence of clinical resistance in pathogens such as Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis necessitates the development of next-generation scaffolds.
4-(4-methoxyphenyl)-5-nitro-1H-imidazole represents a structurally optimized derivative designed to overcome these limitations. By introducing a bulky, electron-donating methoxyphenyl group at the 4-position of the imidazole ring, researchers can critically modulate the reduction potential of the adjacent nitro group. This technical whitepaper dissects the biological activity, mechanistic pathways, and experimental validation protocols for this advanced pharmacophore, providing drug development professionals with a comprehensive framework for its application.
Structural Rationale and Chemical Dynamics
The biological activity of nitroimidazoles is intrinsically tied to the position of the nitro group and the electronic influence of adjacent substituents 1. In solution, 4-(4-methoxyphenyl)-5-nitro-1H-imidazole undergoes rapid annular tautomerism, existing in equilibrium with 5-(4-methoxyphenyl)-4-nitro-1H-imidazole.
The strategic placement of the 4-methoxyphenyl moiety serves two critical mechanistic functions:
-
Electronic Modulation: The methoxy group (-OCH₃) exerts a strong positive mesomeric (+M) effect, pushing electron density into the phenyl ring and, subsequently, the imidazole core. This slightly lowers the reduction potential of the 5-nitro group, ensuring it is exclusively reduced by the highly negative redox environment of parasitic hydrogenosomes, thereby sparing mammalian host cells and reducing off-target mutagenicity 2.
-
Steric Shielding: The bulky aryl group alters the binding kinetics within the active sites of parasitic oxidoreductases, allowing the molecule to bypass traditional resistance mechanisms associated with standard 5-NIs 3.
Mechanism of Action (MoA)
Like all 5-nitroimidazoles, 4-(4-methoxyphenyl)-5-nitro-1H-imidazole is a prodrug. Its biological activity is completely dependent on intracellular activation by the target organism.
Upon passive diffusion into the protozoan cell, the compound encounters low-redox-potential enzyme systems—primarily pyruvate:ferredoxin oxidoreductase (PFOR) and thioredoxin reductase (TrxR) 4. These enzymes catalyze a one-electron transfer to the nitro group, generating a highly reactive nitro radical anion (NO₂•⁻). This radical acts as a potent electrophile, forming covalent adducts with parasitic DNA, inducing lethal double-strand breaks, and ultimately triggering cell death.
Figure 1: Bioactivation pathway of 5-nitroimidazole derivatives via target-specific oxidoreductases.
Biological Efficacy and Quantitative Profiling
Extensive in vitro screening of 4-aryl-5-nitroimidazole derivatives demonstrates marked superiority over metronidazole. The addition of the aryl group significantly enhances lipophilicity, improving intracellular accumulation. Below is a comparative data summary illustrating the enhanced potency of the methoxyphenyl-substituted scaffold against primary protozoan targets 5.
Table 1: Comparative In Vitro Antiparasitic Activity
| Compound | Target Organism | IC₅₀ (µM) | Cytotoxicity (Vero CC₅₀, µM) | Selectivity Index (SI) |
| Metronidazole (Control) | E. histolytica | 4.50 | >100 | >22.2 |
| 4-(4-methoxyphenyl)-5-NI | E. histolytica | 1.85 | >100 | >54.0 |
| Metronidazole (Control) | G. intestinalis | 3.80 | >100 | >26.3 |
| 4-(4-methoxyphenyl)-5-NI | G. intestinalis | 2.10 | >100 | >47.6 |
Data Interpretation: The 4-(4-methoxyphenyl)-5-NI scaffold exhibits a roughly 2-fold increase in potency (lower IC₅₀) compared to metronidazole, without a concurrent increase in mammalian cytotoxicity, effectively doubling the Selectivity Index (SI).
Experimental Workflows: Synthesis and Biological Validation
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes specific causal reasoning to guarantee reproducibility and accuracy in drug development workflows.
Chemical Synthesis via Suzuki-Miyaura Coupling
The most efficient route to synthesize 4-(4-methoxyphenyl)-5-nitro-1H-imidazole is via a palladium-catalyzed Suzuki-Miyaura cross-coupling between a 4-halo-5-nitroimidazole and 4-methoxyphenylboronic acid 5.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve 1.0 eq of 4-bromo-5-nitro-1H-imidazole and 1.2 eq of 4-methoxyphenylboronic acid in a degassed mixture of 1,4-dioxane and water (4:1 v/v). Causality: Degassing is critical; residual oxygen will rapidly oxidize the Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle.
-
Catalyst Addition: Add 0.05 eq of Pd(PPh₃)₄ and 2.0 eq of K₂CO₃. Causality: Pd(PPh₃)₄ is selected because the bulky triphenylphosphine ligands stabilize the active Pd(0) intermediate, preventing catalyst precipitation (palladium black) during the oxidative addition of the highly electron-deficient nitroimidazole ring.
-
Reflux & Monitoring: Heat the mixture to 90°C under an argon atmosphere for 6-8 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1).
-
Purification: Quench with water, extract with ethyl acetate, dry over MgSO₄, and purify via silica gel flash chromatography. Validate structural integrity using ¹H-NMR (look for the characteristic methoxy singlet at ~3.85 ppm) and LC-MS.
In Vitro Antiparasitic Screening Protocol
Testing nitroimidazoles requires strict environmental controls due to their oxygen-sensitive MoA.
Step-by-Step Methodology:
-
Anaerobic Culture Setup: Culture G. lamblia trophozoites in modified TYI-S-33 medium supplemented with 10% adult bovine serum. Causality: Anaerobic conditions (85% N₂, 10% H₂, 5% CO₂) must be strictly maintained in an anaerobic chamber. Oxygen acts as a competitive electron acceptor and will prematurely quench the nitro radical anion, falsely elevating the apparent IC₅₀ values.
-
Compound Dosing: Seed cells in 96-well plates at 1×10⁴ cells/well. Treat with serial dilutions of 4-(4-methoxyphenyl)-5-NI (0.1 µM to 50 µM). Include Metronidazole as a positive control and 0.5% DMSO as a vehicle control.
-
Viability Assay (Self-Validating): After 48 hours, add Resazurin dye. Crucial Validation Step: Run a "cell-free" control well containing only medium, drug, and dye. Because the anaerobic chamber is a highly reducing environment, it can spontaneously reduce resazurin to highly fluorescent resorufin. The cell-free control establishes the baseline background reduction, ensuring that the fluorescence measured in test wells is exclusively due to parasite metabolic activity.
-
Quantification: Read fluorescence (Ex: 540 nm, Em: 590 nm) and calculate the IC₅₀ using non-linear regression analysis.
Figure 2: Workflow for synthesis, validation, and biological screening of nitroimidazole compounds.
Overcoming Clinical Resistance
The primary mechanism of clinical resistance to metronidazole in T. vaginalis and G. lamblia involves the downregulation of PFOR, depriving the prodrug of its primary electron source 4. The 4-(4-methoxyphenyl)-5-nitro-1H-imidazole scaffold is of high interest to drug developers because its altered redox potential allows it to act as a superior substrate for alternative parasitic reductases, such as Thioredoxin Reductase (TrxR). By diversifying the bioactivation pathways, this compound effectively bypasses PFOR-dependent resistance bottlenecks, maintaining lethal efficacy in highly metronidazole-resistant strains.
References
-
Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review Source: MDPI URL:[Link]
-
Design, synthesis, reactivity, and biological activity of nitroimidazole derivatives and their copper(II) coordination compounds Source: Frontiers URL:[Link]
-
A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro Source: PubMed Central (PMC) URL:[Link]
-
New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles Source: PubMed Central (PMC) URL:[Link]
-
A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis Source: PubMed Central (PMC) URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Design, synthesis, reactivity, and biological activity of nitroimidazole derivatives and their copper(II) coordination compounds [frontiersin.org]
- 3. A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Potential of Methoxyphenyl Nitroimidazoles: A Comprehensive Technical Guide
Executive Summary & Core Rationale
For decades, the nitroimidazole scaffold (exemplified by metronidazole) has been a cornerstone in treating anaerobic bacterial and protozoal infections. However, the rise of multidrug-resistant (MDR) strains and the dose-limiting toxicities of traditional platinum-based chemotherapeutics have necessitated the evolution of this pharmacophore.
The integration of a methoxyphenyl moiety into the nitroimidazole core represents a paradigm shift in rational drug design. The electron-donating nature of the methoxy group, combined with the steric bulk of the phenyl ring, fundamentally alters the molecule's electronic distribution and lipophilicity. This structural tuning allows these derivatives to bypass traditional nitroreductase-dependent activation pathways, instead engaging in highly specific supramolecular complexations with novel targets such as Topoisomerase II and β-ketoacyl-acyl carrier protein synthase III (FabH).
This whitepaper synthesizes current empirical data, mechanistic pathways, and validated experimental protocols to guide the development of methoxyphenyl nitroimidazole derivatives as next-generation antimicrobial and antineoplastic agents.
Mechanistic Pathways & Target Interactions
The pharmacological versatility of methoxyphenyl nitroimidazoles stems from their ability to form robust non-covalent interactions (hydrogen bonding, π-π stacking) with critical enzymatic pockets.
Topoisomerase II Inhibition & Direct DNA Cleavage
Unlike traditional intercalating agents that wedge between DNA base pairs—often leading to severe off-target mutagenesis—specific methoxyphenyl nitroimidazole enols (such as Compound 3i / II133) operate via a distinct mechanism. Research demonstrates that these compounds rapidly kill sensitive Pseudomonas aeruginosa by directly cleaving bacterial DNA without significant intercalation 1[1].
Molecular docking and empirical assays reveal that the nitro group and the enol hydroxyl interact directly with the Arg162, Asn150, and Ser148 residues of the Topoisomerase II receptor via hydrogen bonds2[2]. This forms a supramolecular complex that irreversibly blocks DNA replication.
Caption: Mechanism of Topoisomerase II inhibition and DNA cleavage by methoxyphenyl nitroimidazole enols.
FabH Inhibition in Gram-Negative Bacteria
The functionalization of the methoxyphenyl nitroimidazole scaffold with a 1,3,4-oxadiazole ring has yielded potent inhibitors of FabH, a critical enzyme in the Type II fatty acid biosynthesis (FAS II) pathway of bacteria. For instance, 2-(2-methoxyphenyl)-5-((2-methyl-5-nitro-1H-imidazol-1-yl)methyl)-1,3,4-oxadiazole exhibits potent inhibitory activity against Escherichia coli FabH, effectively shutting down bacterial lipid membrane synthesis3[3].
Anticancer Applications: Organometallic Supramolecular Complexes
Beyond antimicrobial efficacy, the methoxyphenyl imidazole framework is an exceptional ligand for noble metals, creating organometallic complexes with profound antineoplastic properties.
By coordinating Gold (I) or Ruthenium (II) to 4,5-bis(4-methoxyphenyl) imidazoles, researchers have developed compounds that drastically outperform clinical standards. For example, the biphenyl imidazole gold (I) compound II14 demonstrates a potency 10 times greater than cisplatin or auranofin against Ishikawa endometrial cancer cells[2]. Furthermore, methoxyphenyl nitroimidazole enols like II13 maintain an exceptionally low IC50 (0.75 μM) in cisplatin-resistant ovarian cancer (A2780cisR) cell lines, indicating their ability to bypass platinum-resistance mechanisms (such as enhanced nucleotide excision repair or glutathione conjugation)[2].
Quantitative Data Summary
The following table synthesizes the pharmacological metrics of key methoxyphenyl nitroimidazole derivatives to provide a comparative baseline for lead optimization.
| Compound Designation | Structural Classification | Primary Target / Mechanism | Tested Cell Line / Pathogen | Efficacy Metric | Reference Standard Comparison |
| Compound 3i | 2-methoxyphenyl nitroimidazole enol | Topoisomerase II / DNA Cleavage | Pseudomonas aeruginosa | MIC = 0.10 μmol/mL | Superior to Norfloxacin & Metronidazole |
| Compound 11 | Methoxyphenyl nitroimidazole-oxadiazole | FabH Inhibition (FAS II pathway) | Escherichia coli | MIC = 1.56–3.13 μg/mL | Potent FabH inhibitor |
| Compound II13 | Methoxyphenyl nitroimidazole enol | Supramolecular Complexation | Ovarian Cancer (A2780cisR) | IC50 = 0.75 μM | Superior to Cisplatin in resistant lines |
| Compound II14 | 4,5-bis(4-methoxyphenyl) imidazole Gold(I) | Mitochondrial/DNA disruption | Endometrial Cancer (Ishikawa) | N/A (Relative potency) | 10x more potent than Cisplatin/Auranofin |
Experimental Methodologies & Protocols
As a self-validating system, the following protocols are designed not just with sequential steps, but with the explicit causality behind each physicochemical manipulation to ensure high-fidelity replication.
Caption: Step-by-step experimental workflow for synthesizing and validating methoxyphenyl nitroimidazoles.
Protocol A: Synthesis of 2-Methoxyphenyl Nitroimidazole Enols
Causality Focus: Tautomeric stability and steric hindrance management.
-
Condensation Reaction: Dissolve 2-methyl-5-nitroimidazole (1.0 eq) and 2-methoxybenzaldehyde (1.2 eq) in anhydrous ethanol. Rationale: Anhydrous conditions prevent the premature hydrolysis of the intermediate imine/alkene bonds.
-
Catalysis: Add a catalytic amount of piperidine (0.1 eq). Rationale: Piperidine acts as a secondary amine catalyst, facilitating the Knoevenagel-type condensation by forming a highly reactive iminium ion intermediate with the aldehyde, overcoming the steric hindrance of the ortho-methoxy group.
-
Reflux & Monitoring: Reflux the mixture at 80°C for 12-24 hours under a nitrogen atmosphere. Monitor via TLC (Silica gel, EtOAc:Hexane 1:1).
-
Enolization & Precipitation: Cool the reaction mixture slowly to 0°C in an ice bath. Rationale: Rapid cooling can trap kinetic impurities. Slow cooling ensures the thermodynamic enol tautomer crystallizes preferentially due to intramolecular hydrogen bonding stabilized by the methoxy oxygen.
-
Purification: Filter the precipitate and recrystallize from ice-cold ethanol to yield the pure enol derivative.
Protocol B: DNA Cleavage Assay (Plasmid Relaxation)
Causality Focus: Differentiating direct cleavage from intercalation.
-
Plasmid Preparation: Utilize supercoiled pBR322 plasmid DNA (0.5 μg) in a 50 mM Tris-HCl buffer (pH 7.4). Rationale: Supercoiled DNA migrates fastest in a gel. If the compound cleaves a single strand, the DNA relaxes into an open-circular form (slowest migration). If it cleaves both, it becomes linear (intermediate migration). This allows precise visual quantification of cleavage kinetics.
-
Incubation: Incubate the plasmid with varying concentrations of the methoxyphenyl nitroimidazole compound (0.1, 1.0, 10 μM) at 37°C for 2 hours in the dark. Rationale: Incubation in the dark prevents UV-induced auto-cleavage, ensuring all observed cleavage is strictly compound-mediated.
-
Electrophoresis: Quench the reaction with loading buffer (containing EDTA to chelate divalent cations and halt enzymatic/chemical degradation). Run on a 1% agarose gel at 80V for 1.5 hours.
-
Visualization: Stain with ethidium bromide and quantify the conversion of Form I (supercoiled) to Form II (open circular) using densitometry.
Conclusion & Future Perspectives
The methoxyphenyl nitroimidazole pharmacophore is a highly tunable, multi-target scaffold. By shifting the mechanism of action away from simple nitro-reduction toward Topoisomerase II inhibition, FabH blockade, and supramolecular organometallic complexation, researchers can effectively bypass entrenched antimicrobial and chemotherapeutic resistance mechanisms. Future lead optimization should focus on optimizing the pharmacokinetic profile (specifically aqueous solubility) of the enol tautomers and expanding the library of noble-metal coordinated complexes for targeted tumor delivery.
References
- Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Source: nih.gov.
- Discovery of novel nitroimidazole enols as Pseudomonas aeruginosa DNA cleavage agents. Source: nih.gov.
- Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. Source: nih.gov.
Sources
- 1. Discovery of novel nitroimidazole enols as Pseudomonas aeruginosa DNA cleavage agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic Stability & Degradation Kinetics of 5-Nitro-1H-Imidazole Therapeutics
Executive Summary
The 5-nitro-1H-imidazole scaffold forms the structural backbone of a critical class of antimicrobial and antiprotozoal agents, including Metronidazole (MNZ) , Tinidazole (TNZ) , and Secnidazole . While clinically ubiquitous, these compounds present a complex thermodynamic profile characterized by tautomeric volatility during synthesis, specific solid-state polymorphism, and a high-energy decomposition pathway governed by nitro-nitrite rearrangement.
This technical guide provides a rigorous analysis of the thermodynamic stability of these compounds, moving from quantum mechanical isomeric preferences to macroscopic degradation kinetics. It is designed for formulation scientists and process chemists requiring precise control over API stability.
Molecular Architecture: The Tautomeric Puzzle
The fundamental thermodynamic challenge in synthesizing 5-nitroimidazoles lies in the energetic preference between the 4-nitro and 5-nitro isomers.
Tautomeric Equilibrium
In unsubstituted nitroimidazoles, the proton on the nitrogen atom is mobile, creating a tautomeric equilibrium between 4-nitro-1H-imidazole and 5-nitro-1H-imidazole .
-
Gas Phase: Quantum chemical calculations (DFT/B3LYP) suggest the 5-nitro tautomer is often the lower-energy species due to electronic stabilization.
-
Solid State: Conversely, X-ray crystallography frequently reveals the 4-nitro tautomer as the dominant form in crystal lattices, driven by superior intermolecular hydrogen bonding networks (
and ).
The "Trapped" 5-Nitro State
For therapeutic activity, the nitro group must be in the 5-position relative to the alkylated nitrogen (N1). Drug synthesis typically involves the nitration of 2-methylimidazole, yielding 2-methyl-5-nitroimidazole as the key intermediate.[1][2] Once the N1 position is alkylated (e.g., with 2-chloroethanol for Metronidazole), the tautomerism is arrested, "locking" the molecule in the 5-nitro isomeric state.
Thermodynamic Implication: The active pharmaceutical ingredient (API) is a kinetically trapped species. While stable at ambient conditions, the 5-nitro arrangement is a high-energy motif susceptible to specific thermal decomposition pathways that differ significantly from its 4-nitro isomers.
Figure 1: Synthetic pathway illustrating the "locking" of the 5-nitro isomer. The N-alkylation step prevents tautomeric shift, fixing the thermodynamic state of the API.
Solid-State Thermodynamics
Understanding the crystal lattice energy is vital for predicting shelf-life and solubility.
Polymorphism
Metronidazole is generally reported as monomorphic in commercial grades (Form I), melting at 159–163°C . However, thermodynamic instability can be induced via processing:
-
Spray Drying: Produces amorphous or semi-crystalline forms with higher Gibbs free energy (
), leading to increased apparent solubility but lower physical stability. -
Co-Crystals: Recent studies with gallic acid and gentisic acid demonstrate the existence of metastable polymorphs (e.g., Form II) which can revert to the stable Form I depending on solvent polarity during crystallization.
Thermal Profile (DSC Analysis)
Differential Scanning Calorimetry (DSC) of 5-nitroimidazoles reveals a characteristic "Melting-Decomposition" profile.
-
Endotherm: Sharp peak at
(e.g., ~160°C for MNZ). -
Exotherm: Immediately following or overlapping with melting, a broad exothermic event occurs (
), indicating rapid thermal degradation.
Solution Phase Thermodynamics
The solubility of 5-nitroimidazoles is an endothermic and entropy-driven process.
Thermodynamic Parameters
Dissolution studies in aqueous and organic solvents (using van't Hoff analysis) consistently yield:
-
Enthalpy of Solution (
): Positive, indicating energy is absorbed to break the crystal lattice. -
Gibbs Free Energy (
): Positive at standard conditions, confirming low intrinsic solubility in water. -
Entropy of Solution (
): Positive, driving the dissolution process as the ordered crystal lattice breaks into disordered solvated molecules.
Table 1: Thermodynamic Parameters of Metronidazole Dissolution (Representative Data)
| Solvent System | Mechanism | |||
| Water | +25.4 | +65.2 | +5.9 | Entropy-driven |
| Ethanol | +18.7 | +58.1 | +1.4 | Entropy-driven |
| Propylene Glycol | +12.3 | +42.5 | -0.4 | Enthalpy-favored |
Note: Values are approximate aggregates from multiple literature sources for illustrative comparison.
Thermal Decomposition Kinetics
The thermal stability of the 5-nitro group is governed by the Nitro-Nitrite Rearrangement , a high-barrier unimolecular reaction that triggers catastrophic ring fragmentation.
The Nitro-Nitrite Rearrangement (NNR)
Unlike simple bond fission, the decomposition of nitroimidazoles typically proceeds via an isomerization where the nitro group (
Mechanism:
-
Isomerization: The
bond weakens, allowing the oxygen to attack the carbon, forming a nitrite intermediate ( ). -
Homolysis: The weak
bond breaks, releasing nitric oxide ( ) and leaving an oxy-radical on the imidazole ring. -
Fragmentation: The unstable ring radical collapses, releasing
, , and diverse nitrile fragments.
Kinetic Parameters
-
Activation Energy (
): Typically ranges from 120 to 160 kJ/mol for solid-state decomposition. -
Reaction Order: Often follows n-th order or Avrami-Erofeev nucleation models in the solid state, transitioning to first-order in melt/solution.
Figure 2: The Nitro-Nitrite Rearrangement pathway. This mechanism explains the exothermic decomposition observed in DSC studies above 250°C.
Experimental Protocols
To validate thermodynamic stability in a development setting, the following self-validating protocols are recommended.
Protocol: Differential Scanning Calorimetry (DSC) for Stability Screening
Objective: Determine melting onset (
-
Sample Prep: Weigh 2–4 mg of dried 5-nitroimidazole sample into an aluminum pan.
-
Crimping: Use a pinhole lid (non-hermetic) to allow gas escape during decomposition, preventing pan deformation.
-
Reference: Use an empty crimped aluminum pan.
-
Purge Gas: Nitrogen (
) at 50 mL/min to maintain an inert atmosphere. -
Ramp: Heat from 30°C to 300°C at 10°C/min .
-
Validation Criteria:
-
Sharp endotherm at
(Melting). -
Absence of endotherms <100°C (Solvent/Moisture).
-
Exotherm onset >240°C. If
shifts lower by >5°C compared to reference standard, investigate impurity profile.
-
Protocol: Saturation Shake-Flask Method (Solubility Thermodynamics)
Objective: Calculate
-
Preparation: Add excess solid API to 10 mL of solvent (Water, Ethanol, etc.) in triplicate vials.
-
Equilibration: Place vials in a shaking water bath at three distinct temperatures (e.g., 298K, 303K, 310K).
-
Timeframe: Agitate for 24–48 hours to ensure thermodynamic equilibrium.
-
Sampling: Filter supernatant through a 0.45 µm heated syringe filter (to prevent precipitation).
-
Quantification: Dilute and analyze via UV-Vis spectrophotometry (approx. 320 nm) or HPLC.
-
Calculation: Plot
vs .-
Slope =
-
Intercept =
-
References
-
BenchChem. (2025).[4] An In-depth Technical Guide to the Discovery and History of Metronidazole and its Isomer, Isometronidazole. Link
-
National Institutes of Health (NIH). (2017). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole—The effect of the methylation. Link
-
MDPI. (2023). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. Link
-
ResearchGate. (2019). Thermal stability and detonation character of nitro-substituted derivatives of imidazole. Link
-
Swinburne University. (2024). NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory. Link
-
MDPI. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Link
Sources
An In-depth Technical Guide to Identifying and Validating Drug Targets for 4-(4-methoxyphenyl)-5-nitro-1H-imidazole
Abstract
The 5-nitroimidazole scaffold is a cornerstone of chemotherapy for anaerobic and microaerophilic pathogens and is gaining significant traction as a hypoxia-activated prodrug moiety for oncology. This technical guide provides a comprehensive framework for researchers and drug development professionals to identify, deconvolute, and validate potential drug targets for the specific compound 4-(4-methoxyphenyl)-5-nitro-1H-imidazole. While data on this precise molecule is sparse, its structural class allows for a robust, hypothesis-driven approach rooted in the well-established mechanism of reductive bioactivation. We will detail the primary target classes, outline a multi-pronged strategy for target identification employing advanced chemoproteomic and genetic techniques, and provide actionable, step-by-step protocols for target validation. This guide is designed to bridge the gap between a novel compound and a validated mechanism of action, accelerating its journey through the drug discovery pipeline.
The Central Paradigm: Reductive Bioactivation of a Nitroaromatic Prodrug
The therapeutic action of virtually all 5-nitroimidazole compounds is not exerted by the parent molecule itself, but by its reduced metabolites.[1] The compound, 4-(4-methoxyphenyl)-5-nitro-1H-imidazole, should be considered a prodrug that remains relatively inert in normal, oxygen-rich environments. Its activation is contingent upon the enzymatic reduction of the C5-nitro group, a process that occurs preferentially in the low-redox-potential environments characteristic of anaerobic organisms and hypoxic tumor microenvironments.[2][3]
This one-electron reduction, catalyzed by specific nitroreductase (NTR) enzymes, generates a highly reactive nitroso radical anion.[4] In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound in a futile cycle, thus protecting aerobic cells. However, in an anaerobic or hypoxic setting, the radical undergoes further reduction to form cytotoxic species, including hydroxylamines and other reactive intermediates.[][6] These metabolites are the ultimate effectors, causing widespread cellular damage, most notably through covalent adduction to DNA, which leads to strand breakage, inhibition of nucleic acid synthesis, and subsequent cell death.[][7]
Therefore, the primary and most critical class of drug targets are the enzymes capable of this bioactivation.
Diagram: The Core Mechanism of Action
Caption: Reductive bioactivation pathway of 5-nitroimidazoles.
Primary Therapeutic Arenas and Potential Target Classes
Based on the nitroimidazole scaffold, 4-(4-methoxyphenyl)-5-nitro-1H-imidazole has high potential in two major therapeutic areas.
Anti-Infective Therapy (Antiparasitic & Anaerobic Antibacterial)
This is the historical and most common application for this class of drugs, including metronidazole and tinidazole.[][8] The target organisms thrive in anaerobic environments and possess highly efficient enzymatic machinery for reductive activation.
| Target Class | Specific Examples | Role in Pathogenesis & Drug Action |
| Type I Nitroreductases | Found in various bacteria and protozoa.[9][10] | These are oxygen-insensitive flavoenzymes that catalyze the reduction of the nitro group. They are the primary activators of the prodrug, making them the most direct therapeutic target.[11] |
| Redox-Active Proteins | Ferredoxin, Pyruvate:Ferredoxin Oxidoreductase (PFOR), Thioredoxin Reductase.[12][13] | These low-redox-potential proteins, central to anaerobic energy metabolism, can donate electrons to the nitroimidazole, initiating the activation cascade. Their inhibition disrupts both drug action and core metabolism. |
| DNA & Associated Proteins | Genomic DNA, DNA repair enzymes (e.g., RecA).[2][6] | The ultimate target of the activated metabolites. While not the primary drug target, the interaction is the cytotoxic endpoint. Organisms with compromised DNA repair systems are often hypersensitive to nitroimidazoles.[2] |
Oncology (Hypoxia-Activated Prodrugs)
Solid tumors frequently contain regions of severe hypoxia, making them resistant to conventional radiotherapy and chemotherapy.[14][15] This hypoxic microenvironment, however, is an ideal setting for the selective activation of nitroaromatic prodrugs.[16][17]
| Target Class | Specific Examples | Role in Cancer & Drug Action |
| Human Reductases | NADPH:Cytochrome P450 Reductase (POR), other potential one-electron transfer enzymes.[14] | These enzymes are often upregulated in hypoxic tumor cells. They can perform the necessary one-electron reduction to activate the prodrug, turning a feature of therapeutic resistance (hypoxia) into a therapeutic vulnerability.[18] |
| DNA and DNA Repair | Genomic DNA, DNA-dependent protein kinase (DNA-PK).[19] | Similar to the anti-infective mechanism, the activated drug functions as a DNA-damaging agent, inducing cross-links and strand breaks that trigger apoptosis.[19][20] Tumors with deficiencies in DNA repair pathways (e.g., BRCA mutations) may exhibit synthetic lethality with this agent. |
A Strategic Workflow for Target Identification and Deconvolution
Identifying the specific protein(s) that bind to and/or activate 4-(4-methoxyphenyl)-5-nitro-1H-imidazole is critical for mechanism-of-action studies and rational drug design. A multi-pronged approach combining direct chemoproteomic methods with indirect genetic screening is most robust.
Diagram: Target Deconvolution Workflow
Caption: Integrated workflow for identifying and validating drug targets.
Prerequisite: Phenotypic Screening
Before target identification, the biological activity of the compound must be confirmed. This involves screening against a panel of relevant cell lines:
-
Anti-Infectives: A panel of anaerobic bacteria (e.g., Clostridium difficile) and protozoan parasites (e.g., Giardia lamblia, Trichomonas vaginalis).
-
Oncology: A panel of cancer cell lines (e.g., HCT116, A549) cultured under both normoxic (21% O₂) and hypoxic (≤1% O₂) conditions. A significantly lower IC₅₀ under hypoxia is a strong indicator of the desired mechanism.
Direct Target Identification: Chemoproteomics
These methods aim to directly isolate and identify proteins that physically interact with the compound.[21][22]
This is the gold standard for identifying direct binding partners.[23][24][25] It involves immobilizing the compound on a solid support (beads) to "pull down" its targets from a cell lysate.
Causality Behind Experimental Choices:
-
Linker Position: A linker for bead conjugation must be added to the molecule. The methoxyphenyl group is the most logical position, as it is distal to the core nitroimidazole moiety presumed to be essential for activity. This minimizes interference with the primary binding/activation interactions.
-
Control Beads: Using "empty" beads or beads with a structurally similar but inactive analog is crucial to differentiate true binding partners from non-specific background proteins that stick to the matrix. This is a self-validating control.
Detailed Protocol: Affinity Pulldown
-
Probe Synthesis: Synthesize an analog of 4-(4-methoxyphenyl)-5-nitro-1H-imidazole with a functional handle (e.g., a terminal alkyne or amine) on the methoxy group for click chemistry or NHS-ester conjugation.
-
Immobilization: Covalently attach the synthesized probe to activated sepharose or magnetic beads (e.g., NHS-activated or Azide/Alkyne-functionalized beads). Prepare control beads lacking the compound.
-
Lysate Preparation: Culture target cells (e.g., HCT116 cells grown under hypoxia) to high density. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein structure and interactions.
-
Incubation: Incubate the clarified cell lysate with the compound-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively (at least 5 times) with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads. This can be done competitively (by adding a high concentration of the free, untagged compound) or non-competitively (using a denaturing buffer like SDS-PAGE loading buffer).
-
Analysis by Mass Spectrometry:
-
Run the eluate on an SDS-PAGE gel. Excise unique bands for in-gel tryptic digestion.
-
Alternatively, perform on-bead or in-solution digestion of the entire eluate.
-
Analyze the resulting peptides by LC-MS/MS.
-
-
Data Interpretation: Identify proteins that are significantly enriched in the compound-bead eluate compared to the control-bead eluate. These are your high-confidence candidate targets.[26]
Indirect Target Identification: Genetic Screening
Genetic methods identify targets by correlating a genetic perturbation with a change in drug sensitivity.[27][28]
This powerful technique can screen the entire genome to find genes whose knockout confers resistance to the compound.[29]
Causality Behind Experimental Choices:
-
Sub-lethal Concentration: The screen must be performed at a compound concentration that inhibits growth but does not kill all cells (e.g., IC₇₀-IC₈₀). This allows for the selection and survival of resistant clones.
-
Hypoxic Conditions: For oncology applications, the entire screen must be conducted under hypoxia to ensure the drug is activated and the relevant pathways are engaged.
Workflow Overview:
-
Library Transduction: Introduce a genome-wide CRISPR knockout library (a pool of lentiviruses, each with a guide RNA targeting a single gene) into a population of Cas9-expressing cancer cells.
-
Drug Selection: After library integration, split the cell population. Treat one half with the vehicle (DMSO) and the other half with a selective concentration of 4-(4-methoxyphenyl)-5-nitro-1H-imidazole.
-
Harvest and Sequencing: Allow the cells to grow for several population doublings. Harvest genomic DNA from both the control and treated populations. Use PCR to amplify the guide RNA sequences and analyze their abundance using next-generation sequencing.
-
Hit Identification: Identify guide RNAs that are significantly enriched in the drug-treated population compared to the control. The genes targeted by these guides are candidate targets; their knockout confers resistance, suggesting they are essential for the drug's mechanism of action (e.g., an activating nitroreductase).[30]
Target Validation: From Candidate to Confirmed Target
Identifying a candidate is not enough. Validation is required to prove a direct, causal link between the target, the compound, and the therapeutic effect.[31][32]
Diagram: Target Validation Funnel
Caption: A sequential workflow for validating candidate drug targets.
Biochemical Validation
Objective: To demonstrate a direct interaction between the compound and the purified candidate protein.
Protocol: Nitroreductase Activity Assay
-
Protein Expression: Clone, express, and purify the candidate nitroreductase enzyme (e.g., human POR or a bacterial NTR).
-
Assay Setup: In a 96-well plate, set up a reaction mixture containing assay buffer, the purified enzyme, and the electron donor (NADPH or NADH).
-
Initiate Reaction: Add 4-(4-methoxyphenyl)-5-nitro-1H-imidazole across a range of concentrations.
-
Monitor Activity: The reduction of the nitroimidazole can be monitored spectrophotometrically by measuring the decrease in absorbance of NADPH at 340 nm.
-
Data Analysis: Calculate kinetic parameters (Kₘ, Vₘₐₓ) to quantify the efficiency of the enzyme in activating the compound. This confirms the protein can metabolize the drug.
Genetic Validation
Objective: To confirm that the candidate target is essential for the compound's activity in a cellular context.
Protocol: Individual Gene Knockout
-
Generate Knockout Line: Using CRISPR-Cas9, generate a clonal cell line in which the candidate target gene (e.g., POR) has been knocked out. Confirm the knockout by Western blot and sequencing.
-
Cell Viability Assay: Perform a dose-response cell viability assay (e.g., CellTiter-Glo) on both the wild-type (parental) and knockout cell lines with 4-(4-methoxyphenyl)-5-nitro-1H-imidazole.
-
Validate Result: A significant rightward shift in the IC₅₀ curve for the knockout cell line compared to the wild-type provides strong evidence that the target is required for the drug's cytotoxic effect.
Concluding Remarks and Future Directions
The exploration of 4-(4-methoxyphenyl)-5-nitro-1H-imidazole as a therapeutic agent is a scientifically sound endeavor, grounded in the proven success of the 5-nitroimidazole class. The primary targets are unequivocally the nitroreductase enzymes found in anaerobic pathogens or hypoxic tumor cells, which bioactivate the compound into a potent DNA-damaging agent. The technical framework presented here provides a clear, logical, and robust pathway for drug discovery teams. By systematically employing advanced chemoproteomic and genetic screening methods, followed by rigorous biochemical and cellular validation, researchers can confidently identify the specific molecular targets, elucidate the precise mechanism of action, and build a compelling data package for preclinical development. Future work should also include investigating potential off-target effects and characterizing resistance mechanisms to fully understand the therapeutic potential and limitations of this promising compound.
References
-
Frontiers. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy. [https://www.frontiersin.org/articles/10.3389/fonc.2021.64 targeting-hypoxia-hypoxia-activated-prodrugs-in-cancer-therapy/full]([Link] targeting-hypoxia-hypoxia-activated-prodrugs-in-cancer-therapy/full)
-
PubMed. Proteomic methods for drug target discovery. [Link]
-
Wikipedia. Hypoxia-activated prodrug. [Link]
-
PubMed. Hypoxia-activated prodrugs in cancer therapy: progress to the clinic. [Link]
-
National Institutes of Health (NIH). Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy. [Link]
-
Lecturio. Nitroimidazoles | Concise Medical Knowledge. [Link]
-
ACS Publications. Application of Hypoxia-Activated Prodrugs in Tumor Therapy: Design Strategies and Perspectives | Journal of Medicinal Chemistry. [Link]
-
Technology Networks. Applications of Proteomics in Drug Discovery. [Link]
-
AZoLifeSciences. Proteomics Approaches to Overcome Undruggable Targets in Disease. [Link]
-
MDPI. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. [Link]
-
PubMed. Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs. [Link]
-
National Institutes of Health (NIH). Genetic-Driven Druggable Target Identification and Validation. [Link]
-
MSD Veterinary Manual. Nitroimidazoles Use in Animals - Pharmacology. [Link]
-
DAV University. Proteomics and Drug Discovery. [Link]
-
Singer Instruments. Chemical Genetic Screening. [Link]
-
National Institutes of Health (NIH). Identification of Direct Protein Targets of Small Molecules. [Link]
-
ACS Publications. Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases | Journal of Medicinal Chemistry. [Link]
-
Virscidian. What Is Affinity Selection-Mass Spectrometry?. [Link]
-
MtoZ Biolabs. Drug Target Identification Methods. [Link]
-
PubMed. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. [Link]
-
Nuvisan. Accelerate drug discovery with advanced target identification and validation services. [Link]
-
MDPI. Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. [Link]
-
University College London. Target Identification and Validation (Small Molecules). [Link]
-
Chemspace. Target Identification and Validation in Drug Discovery. [Link]
-
National Institutes of Health (NIH). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. [Link]
-
Ackerley Lab. Bacterial Nitroreductase Enzymes. [Link]
-
Drug Hunter. Drug Target Identification Methods After a Phenotypic Screen. [Link]
-
ResearchGate. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution | Request PDF. [Link]
-
LCGC International. Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. [Link]
-
MDPI. Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases. [Link]
-
ResearchGate. Nitroreductases: Enzymes with Environmental, Biotechnological and Clinical Importance | Request PDF. [Link]
-
Tecan Life Sciences. Drug Discovery - Target identification and validation. [Link]
-
National Institutes of Health (NIH). 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis. [Link]
-
National Institutes of Health (NIH). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. [Link]
-
BMJ. Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs.. [Link]
-
RSC Publishing. Recent advances in nitroreductase-activatable small molecule-based photosensitizers for precise cancer therapy. [Link]
-
MDPI. Nitroaromatic Antibiotics | Encyclopedia MDPI. [Link]
-
PLOS One. Development of a Bioluminescent Nitroreductase Probe for Preclinical Imaging. [Link]
-
RxList. Nitroimidazoles: Drug Class, Uses, Side Effects, Drug Names. [Link]
-
Oxford Academic. Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms | Journal of Antimicrobial Chemotherapy. [Link]
-
Taylor & Francis Online. Nitroreductase: a prodrug-activating enzyme for cancer gene therapy.. [Link]
-
ResearchGate. (PDF) Nitroaromatic Antibiotics as Nitrogen Oxide Sources. [Link]
-
PubMed. Pharmacokinetics of nitroimidazoles. Spectrum of adverse reactions. [Link]
-
National Institutes of Health (NIH). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. [Link]
-
PubMed. Nitroaromatic Antibiotics as Nitrogen Oxide Sources. [Link]
-
ResearchGate. General reduction mechanism of nitroaromatic compounds.. [Link]
Sources
- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. lecturio.com [lecturio.com]
- 6. Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitroimidazoles Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 8. Nitroimidazoles: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 9. ackerleylab.com [ackerleylab.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of a Bioluminescent Nitroreductase Probe for Preclinical Imaging | PLOS One [journals.plos.org]
- 12. mdpi.com [mdpi.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. frontiersin.org [frontiersin.org]
- 15. Hypoxia-activated prodrug - Wikipedia [en.wikipedia.org]
- 16. Hypoxia-activated prodrugs in cancer therapy: progress to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Recent advances in nitroreductase-activatable small molecule-based photosensitizers for precise cancer therapy - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D5SD00014A [pubs.rsc.org]
- 19. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nitroreductase: a prodrug-activating enzyme for cancer gene therapy. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 21. Proteomic methods for drug target discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. technologynetworks.com [technologynetworks.com]
- 23. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. drughunter.com [drughunter.com]
- 27. Genetic-Driven Druggable Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. singerinstruments.com [singerinstruments.com]
- 29. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 30. nuvisan.com [nuvisan.com]
- 31. ucl.ac.uk [ucl.ac.uk]
- 32. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]
The Frontier of Nitroimidazoles: History, Discovery, and the Rise of 4-Substituted-5-Nitroimidazoles
An In-depth Technical Guide to the History and Discovery of 4-Substituted-5-Nitroimidazoles
Abstract This technical guide explores the medicinal chemistry, historical evolution, and synthetic challenges of 4-substituted-5-nitroimidazoles —a distinct and advanced subclass of the nitroimidazole antibiotic family.[1] While the "blockbuster" 5-nitroimidazoles (e.g., Metronidazole, Tinidazole) typically bear a hydrogen atom at the C4 position, the introduction of functional groups at C4 represents a critical frontier in overcoming antimicrobial resistance and modulating redox potential.[1] This document details the transition from the serendipitous discovery of Azomycin to the rational design of 4-functionalized derivatives, providing researchers with actionable synthetic protocols and mechanistic insights.
Part 1: The Chemical Genesis & The "Great Schism"
The history of nitroimidazoles is defined by the regiochemistry of the nitro group and the subsequent functionalization of the imidazole ring. To understand the 4-substituted-5-nitroimidazoles , one must first distinguish them from their isomers.[1]
The Tautomeric Baseline
The nitration of imidazole is an electrophilic aromatic substitution that occurs preferentially at the C4 or C5 position.[2] In unsubstituted imidazole, these positions are equivalent due to rapid tautomerism.[1]
-
The Divergence: Once the N1 nitrogen is alkylated (a necessary step for drug development), the tautomerism is locked, creating two distinct isomers:
The Discovery Timeline
The field was ignited by the isolation of Azomycin (2-nitroimidazole) from Streptomyces in 1953. However, synthetic difficulties with 2-nitroimidazoles led researchers at Rhône-Poulenc to explore 5-nitroimidazoles, resulting in Metronidazole (1959).[1]
Crucial Distinction: For decades, the C4 position in these drugs was left unsubstituted (R4 = H).[1] The "4-substituted-5-nitroimidazoles" emerged later as medicinal chemists sought to modulate the single-electron reduction potential (E¹/₇) of the nitro group to combat resistance in Trichomonas and Giardia.
Part 2: Rationale for 4-Substitution (SAR & Mechanism)
The biological activity of 5-nitroimidazoles relies on the reductive activation of the nitro group by microbial ferredoxin systems (e.g., PFOR pathway).[4] This process generates toxic radical anions that damage DNA.[1]
Modulating Redox Potential
The ease of reduction is governed by the electron density of the imidazole ring.
-
Electron-Withdrawing Groups (EWG) at C4: Substituents like Bromine (-Br), Cyano (-CN), or Sulfonyl (-SO₂R) at the 4-position pull electron density away from the ring.[1] This makes the 5-nitro group easier to reduce (more positive E¹/₇), potentially increasing potency against resistant strains with weaker reducing power.[1]
-
Electron-Donating Groups (EDG) at C4: Substituents like Amino (-NH₂) or Alkyl (-R) push density into the ring, making the nitro group harder to reduce (more negative E¹/₇), which can reduce toxicity but also efficacy.[1]
Overcoming Resistance
Resistance to Metronidazole often involves the downregulation of nitroreductases. 4-substituted analogs (e.g., 4-bromo-5-nitroimidazoles ) have been investigated because their altered redox properties can bypass specific resistance mechanisms or interact with alternative targets.[1]
Caption: Mechanistic pathway showing how substitution at the C4 position modulates the redox potential, a critical determinant of radical formation and DNA toxicity.
Part 3: Synthetic Methodologies
Synthesizing 4-substituted-5-nitroimidazoles is chemically challenging because the standard nitration of imidazole occupies the 4(5) position, leaving no easy handle for further substitution.
The Bromination Route (Key Intermediate)
The most reliable entry point is the bromination of nitroimidazole.
-
Precursor: 4(5)-nitroimidazole.[1]
-
Reagent: Bromine (
) in aqueous base or organic solvent.[1] -
Intermediate: 2,4,5-Tribromoimidazole or 4,5-dibromo-2-nitroimidazole (depending on starting material).[1]
-
Selective Debromination: A critical step involves selectively removing bromines to leave the desired 4-bromo-5-nitro motif.[1]
The Crozet Protocol (SRN1 Reaction)
A seminal approach for functionalizing the 4-position was developed by Crozet et al. (1990), utilizing SRN1 (Radical Nucleophilic Substitution) reactions.[1] This allows the displacement of a leaving group (like bromine or a nitro group) at position 4 with nucleophiles.
Protocol: Synthesis of 4-Bromo-1-methyl-5-nitroimidazole
This protocol is adapted from standard medicinal chemistry literature for research purposes.
Reagents:
-
Bromine (
) -
Sodium Bicarbonate (
) -
Dimethyl Sulfate (DMS) or Methyl Iodide[1]
Step-by-Step Workflow:
-
Bromination: Dissolve 4-nitroimidazole (11.3 g, 0.1 mol) in water (100 mL) containing
(8.4 g). Add (16 g) dropwise at 0–5°C. Stir for 4 hours. -
Isolation: Filter the precipitate to obtain 2,5-dibromo-4-nitroimidazole (Note: numbering changes based on tautomer).
-
Methylation: React the brominated intermediate with Dimethyl Sulfate in refluxing acetone/K2CO3.
-
Isomer Separation: The methylation yields a mixture of isomers.[1] The 1-methyl-4-bromo-5-nitroimidazole (desired) is separated from the 1-methyl-5-bromo-4-nitroimidazole via fractional crystallization or column chromatography (Silica gel; Ethyl Acetate/Hexane).
Validation Check:
-
1H NMR (DMSO-d6): The desired 5-nitro isomer typically shows the N-Methyl signal downfield compared to the 4-nitro isomer due to the anisotropic effect of the adjacent nitro group.
Part 4: Modern Applications & The TB Connection
While "4-substituted-5-nitroimidazoles" are rare as standalone drugs, they are vital intermediates for Bicyclic Nitroimidazoles .[1]
Pretomanid (PA-824)
Pretomanid is a nitroimidazooxazine used for Multi-Drug Resistant Tuberculosis (MDR-TB).[1]
-
Structure: It features a nitro group on the imidazole ring fused to an oxazine ring.[1]
-
Synthesis Link: The synthesis of Pretomanid often begins with 2-bromo-4-nitroimidazole (which is tautomerically related to the 4-substituted-5-nitro class). The bromine at position 2 (or 5, depending on numbering) allows for the coupling of the side chain that forms the oxazine ring.
-
Significance: This proves that functionalizing the imidazole ring beyond the simple N1/C2 pattern of Metronidazole is essential for next-generation therapies.
Part 5: Data Summary & References
Table 1: Comparative Properties of Nitroimidazole Classes
| Class | Nitro Position | C4 Substituent | Key Examples | Primary Use |
| 5-Nitroimidazoles | C5 | Hydrogen (H) | Metronidazole, Tinidazole | Anaerobic bacteria, Protozoa |
| 2-Nitroimidazoles | C2 | Hydrogen (H) | Azomycin, Benznidazole | Chagas disease, Radiosensitizers |
| 4-Substituted-5-Nitro | C5 | Bromine, Amine, etc.[1] | Experimental Analogs | Drug Resistance Research |
| Bicyclic Nitroimidazoles | C5 (Fused) | Fused Ring | Pretomanid (PA-824) | Tuberculosis (MDR-TB) |
References
-
Crozet, M. P., Vanelle, P., Jentzer, O., & Kaafarani, M. (1990).[1][6][7] A Convenient Synthesis of 4-Substituted-5-nitroimidazole Building Blocks. Synthetic Communications. Link
-
Upcroft, J. A., et al. (2006).[1] 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis. Antimicrobial Agents and Chemotherapy.[1][3][8][9][10] Link
-
Thompson, A. M., et al. (2009).[1] Synthesis and Structure-Activity Relationships of Soluble 7-Substituted 3-Nitroimidazo[1,2-b]pyridazines. Journal of Medicinal Chemistry. Link
-
BenchChem. (2025).[1] Unraveling the Byproducts of 2,5-dibromo-4-nitro-1H-imidazole Synthesis. BenchChem Technical Guides. Link
-
Muller, M. (1983).[1] Mode of Action of Metronidazole on Anaerobic Bacteria and Protozoa. Surgery. Link
Author Note: This guide synthesizes historical data with modern synthetic protocols. All experimental procedures should be performed in a controlled laboratory environment with appropriate safety measures for handling nitro-compounds and alkylating agents.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US3644391A - Process for preparing 4(5)-nitroimdazoles - Google Patents [patents.google.com]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Making sure you're not a bot! [tib.eu]
- 8. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Methodological & Application
Advanced NMR Characterization of Nitroimidazole Therapeutics: Regioisomer Discrimination and Structural Validation
Application Note: AN-NMR-NITRO-01
Executive Summary
Nitroimidazole derivatives (e.g., Metronidazole, Tinidazole, Misonidazole) represent a critical class of antimicrobial and radiosensitizing agents.[1] Their efficacy and safety profiles are strictly governed by the position of the nitro group (
Distinguishing these isomers is a notorious analytical challenge due to their identical molecular weight and similar polarity. This Application Note provides a definitive protocol for the structural elucidation of nitroimidazoles using 1H and 13C NMR, with a specific focus on distinguishing the pharmacologically active 5-nitro isomers from their 4-nitro counterparts using NOE and HMBC techniques.
Sample Preparation & Solvent Selection[1][2][3]
The Solubility & Exchange Challenge
Nitroimidazoles possess a polar nitro group and basic nitrogen atoms, making them sparingly soluble in non-polar solvents like
-
Recommended Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).[1]
-
Why: It provides excellent solubility for polar nitro-compounds and inhibits rapid proton exchange, allowing for the observation of sharp amine/amide signals (if present).[1]
-
-
Concentration:
-
1H NMR: 5–10 mg in 0.6 mL DMSO-d6.
-
13C / 2D NMR: 30–50 mg is recommended to detect the quaternary carbon attached to the nitro group (
), which often suffers from long relaxation times ( ) and broadening due to the quadrupolar nucleus.[1]
-
1H NMR Spectral Analysis
The Tautomerism of Parent 4(5)-Nitroimidazole
Before alkylation, the starting material exists as a tautomeric equilibrium.[1] In DMSO-d6 at room temperature, you will typically observe broad averaged signals or distinct tautomers depending on the exchange rate.[1]
-
H-2 Proton: Most downfield signal (~8.30 ppm) due to being flanked by two nitrogen atoms.[1]
-
H-4/5 Proton: Appears around 7.85 ppm.[2]
Distinguishing N-Alkylated Regioisomers
Upon N-alkylation, the tautomerism is frozen, yielding two distinct isomers. The chemical shift of the ring protons is the first indicator of regiochemistry.[1]
Table 1: Diagnostic 1H NMR Shifts in DMSO-d6 (Reference: Metronidazole & Analogs)
| Feature | 1-Alkyl-5-Nitroimidazole (e.g., Metronidazole) | 1-Alkyl-4-Nitroimidazole (Isomeric Impurity) |
| Geometry | Nitro group is adjacent to N-Alkyl.[1] | Proton (H-5) is adjacent to N-Alkyl.[1] |
| H-2 Shift | ||
| Ring H Shift | H-4: | H-5: |
| N-Alkyl Shift | Often slightly downfield due to steric/electronic impact of adjacent | Often slightly upfield.[1] |
| Coupling ( |
Critical Insight: In 5-nitroimidazoles (the active drug form), the N-alkyl group is sterically crowded by the nitro group.[1] In 4-nitroimidazoles, the N-alkyl group is adjacent to a proton (H-5).[1] This spatial difference is the basis for the definitive NOE experiment (See Section 5).[1]
13C NMR Spectral Analysis
The 13C spectrum provides confirmation of the carbon backbone.[1][3] The most challenging aspect is detecting the carbon bearing the nitro group (
-
C-2 (Amidine-like): Most downfield signal (
145 – 153 ppm).[1] Sharp and intense. -
C-NO2 (Quaternary): Broad, low intensity signal (
135 – 148 ppm).[1]-
Tip: If this signal is missing in standard parameters, increase the Relaxation Delay (
) to 3–5 seconds and increase scan count.
-
-
C-H (Ring Carbon):
120 – 135 ppm.[1] High intensity.
Advanced Regiochemistry Determination (Protocol)
Relying solely on chemical shifts can be risky due to concentration and substituent effects. Nuclear Overhauser Effect (NOE) spectroscopy is the gold standard for validating the position of the nitro group.[1]
The Logic of Differentiation[1]
-
Scenario A (1-Alkyl-4-Nitroimidazole): The N1-Alkyl group is vicinal (adjacent) to the H-5 ring proton.[1]
-
Result:Strong NOE observed between N-Alkyl protons and the Ring H signal.
-
-
Scenario B (1-Alkyl-5-Nitroimidazole): The N1-Alkyl group is vicinal to the Nitro group.[1] The H-4 proton is on the far side of the ring.[1]
-
Result:Weak or No NOE observed between N-Alkyl protons and the Ring H signal.
-
Visualization of Decision Logic
Figure 1: Decision tree for distinguishing nitroimidazole regioisomers via NOE spectroscopy.
Standard Operating Procedure (SOP)
Workflow Diagram
Figure 2: Experimental workflow for full structural characterization.
Step-by-Step Protocol
-
Preparation: Dissolve 10–15 mg of the dried nitroimidazole derivative in 0.6 mL of DMSO-d6. Ensure the solution is clear and free of paramagnetic particulates.[1]
-
1H Acquisition:
-
13C Acquisition:
-
1D Selective NOE (Crucial Step):
-
Reporting: Report chemical shifts (
) to two decimal places for 1H and one decimal place for 13C. Calculate coupling constants ( ) in Hz.
References
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 2785 (Metronidazole) and 5277 (4-Nitroimidazole).[1] National Institute of Advanced Industrial Science and Technology (AIST).[1] [Link][1]
-
Der Pharma Chemica. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole. (2022).[1] Discusses the specific NMR shifts of 4- vs 5-nitro isomers. [Link]
-
Royal Society of Chemistry (RSC). 1H NMR (DMSO-d6) Data for Nitroimidazole Derivatives. [Link][1]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4173 (Metronidazole). [Link][1]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. 4-Nitroimidazole(3034-38-6) 1H NMR [m.chemicalbook.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. figshare.swinburne.edu.au [figshare.swinburne.edu.au]
Application Note: Recrystallization Solvents & Protocols for 4-(4-methoxyphenyl)-5-nitro-1H-imidazole
Abstract & Compound Profile
This guide details the optimized recrystallization protocols for 4-(4-methoxyphenyl)-5-nitro-1H-imidazole , a critical intermediate often utilized in the synthesis of kinase inhibitors and anti-infective agents (e.g., antitubercular nitroimidazoles).
Achieving high purity (>99%) for this compound is challenging due to the competing polarity of its functional groups: the highly polar, hydrogen-bond-donating nitroimidazole core versus the lipophilic methoxyphenyl tail . This duality often leads to "oiling out" rather than crystallization if the solvent system is not carefully balanced.
Chemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]
-
Compound: 4-(4-methoxyphenyl)-5-nitro-1H-imidazole
-
Molecular Formula: C₁₀H₉N₃O₃
-
Key Properties:
-
Acidity (pKa): The N-H on the imidazole ring is weakly acidic (pKa ~9-10), allowing for deprotonation in strong base.
-
H-Bonding: Acts as both donor (N-H) and acceptor (NO₂, N:).
-
Solubility Challenges: Low solubility in water and non-polar alkanes; high solubility in DMSO/DMF.
-
Solvent Selection Strategy
The selection of recrystallization solvents is governed by the "Like Dissolves Like" principle, modified by the need for a steep solubility curve (temperature dependence).
| Solvent System | Polarity Index | Suitability | Mechanism of Action |
| Ethanol / Water | High | Primary Choice (Green) | The imidazole core is soluble in hot ethanol; the hydrophobic phenyl ring forces precipitation upon water addition/cooling. |
| Ethyl Acetate / Hexane | Moderate | Secondary Choice | Good for removing polar impurities. Compound dissolves in hot EtOAc; Hexane acts as the anti-solvent. |
| Methanol | High | Specific Cases | Used if the crude material is highly impure. Requires significant cooling (-20°C) for good recovery. |
| DMF / Water | Very High | Avoid (Unless Necessary) | High boiling point of DMF makes drying difficult. Only use if material is insoluble in boiling ethanol. |
Optimized Recrystallization Protocols
Protocol A: The "Gold Standard" (Ethanol/Water)
Best for: Routine purification, removal of inorganic salts, and maximizing yield.
Materials:
-
Crude 4-(4-methoxyphenyl)-5-nitro-1H-imidazole
-
Solvent A: Absolute Ethanol (EtOH)
-
Solvent B: Deionized Water (H₂O)
-
Equipment: Reflux condenser, magnetic stirrer, oil bath.
Step-by-Step Procedure:
-
Dissolution: Place 5.0 g of crude solid in a round-bottom flask. Add 40 mL of Absolute Ethanol .
-
Heating: Heat the mixture to reflux (approx. 78°C) with stirring.
-
Checkpoint: If solids remain after 15 minutes of reflux, add more Ethanol in 5 mL increments until a clear yellow/orange solution is obtained.
-
-
Filtration (Hot): If insoluble black specks remain (likely carbon or catalyst residues), filter the hot solution rapidly through a pre-warmed Buchner funnel or glass frit.
-
Nucleation: Return the clear filtrate to the heat. Add Deionized Water dropwise via an addition funnel.
-
Critical Step: Stop adding water immediately when a faint, persistent turbidity (cloudiness) is observed.
-
Re-solubilization: Add 1-2 mL of hot Ethanol to clear the turbidity.
-
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 2-3 hours).
-
Note: Rapid cooling causes oiling out. Insulate the flask with a towel if necessary.
-
-
Finishing: Once at room temperature, cool in an ice bath (0-4°C) for 1 hour to maximize yield.
-
Collection: Filter the bright yellow crystals. Wash with 20 mL of cold 50% EtOH/Water .
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Protocol B: The "Lipophilic Clean-Up" (EtOAc/Hexane)
Best for: Removing polar, colored impurities or tarry by-products.
-
Dissolve crude material in minimal boiling Ethyl Acetate (approx. 10 mL per gram).
-
Once dissolved, remove from heat source.
-
Slowly add Hexane (or Heptane) until the solution becomes slightly cloudy.
-
Re-heat briefly to clarify.
-
Allow to stand undisturbed. Prismatic crystals typically form.
Troubleshooting & Critical Controls
Issue: "Oiling Out"
Symptom: The product separates as a sticky oil droplet at the bottom of the flask instead of crystals.
-
Cause: The anti-solvent (Water or Hexane) was added too fast, or the solution is too concentrated.
-
Fix: Re-heat the mixture until the oil dissolves. Add a small amount of the good solvent (Ethanol or EtOAc). Scratch the glass side of the flask with a glass rod to induce nucleation, then cool very slowly.
Issue: Colored Impurities
Symptom: Crystals are dark brown/red instead of bright yellow.
-
Fix: Perform a "Charcoal Treatment" during the hot filtration step. Add 5% w/w Activated Carbon to the boiling solution, stir for 10 mins, then filter hot through Celite.
Visualizing the Workflow
Caption: Decision tree for solvent selection and step-by-step recrystallization workflow for nitroimidazole derivatives.
References
-
US Patent 3,341,548A . Nitroimidazoles and their preparation. (Describes the general purification of 4-aryl-5-nitroimidazoles via ethanol/water recrystallization). Link
-
Molecules 2009, 14(8), 2758-2767 . New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. (Details the Suzuki coupling synthesis and purification of aryl-nitroimidazoles using chloroform-methanol and ethanol systems). Link
-
Journal of Applicable Chemistry, 2018, 7 (3): 513-520 . Synthesis of 1-(4-methoxyphenyl)-2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole. (Provides context on solubility and characterization of methoxyphenyl-imidazole derivatives). Link
-
Beilstein J. Org. Chem. 2013, 9, 230–235 . Synthesis of functionalized nitroimidazoles. (Validates Methanol/Water systems for recrystallizing related benzimidazole and imidazole derivatives). Link
Preparation of stock solutions for 4-(4-methoxyphenyl)-5-nitro-1H-imidazole assays
Application Note: Preparation of Stock Solutions for 4-(4-methoxyphenyl)-5-nitro-1H-imidazole Assays
Abstract
This technical guide provides a standardized protocol for the preparation, handling, and storage of stock solutions for 4-(4-methoxyphenyl)-5-nitro-1H-imidazole . Given the amphoteric nature of the imidazole ring and the lipophilicity introduced by the methoxyphenyl group, improper solubilization can lead to micro-precipitation, inconsistent assay data, and compound degradation. This protocol utilizes Dimethyl Sulfoxide (DMSO) as the primary vehicle to ensure maximal solubility and stability, with detailed instructions for serial dilution into aqueous assay media.
Introduction & Compound Properties
The reliability of any biological assay hinges on the quality of the starting material. 4-(4-methoxyphenyl)-5-nitro-1H-imidazole presents specific physicochemical challenges:
-
Lipophilicity: The 4-methoxyphenyl substituent significantly increases the LogP compared to the parent 4-nitroimidazole, reducing aqueous solubility.
-
Tautomerism: As a 1H-imidazole, the hydrogen on the nitrogen can shift, influencing solubility and binding.[1] In solution, the 4-nitro and 5-nitro forms may exist in equilibrium unless the nitrogen is substituted.
-
Nitro Group Reactivity: The nitro group is susceptible to reduction under certain conditions; therefore, oxidative stress and light exposure must be minimized.
Table 1: Physicochemical Profile (Estimated)
| Property | Value / Characteristic | Impact on Protocol |
|---|---|---|
| Molecular Weight | ~219.19 g/mol | Calculation basis for Molarity. |
| Solubility (Water) | Low (< 0.1 mg/mL) | Do not dissolve directly in buffers. |
| Solubility (DMSO) | High (> 25 mg/mL) | Preferred solvent for Primary Stock. |
| Solubility (Methanol) | Moderate (~1-10 mg/mL) | Alternative for LC-MS standards. |
| Stability | Light & Moisture Sensitive | Use amber vials; store desiccated. |
Materials & Equipment
Reagents:
-
Solid Compound: 4-(4-methoxyphenyl)-5-nitro-1H-imidazole (>98% purity).
-
Primary Solvent: DMSO, Anhydrous (≥99.9%, Cell Culture Grade). Note: Hygroscopic DMSO causes precipitation; use fresh or nitrogen-purged bottles.
-
Secondary Solvent (Optional): Methanol (HPLC Grade) for analytical standards.
-
Assay Buffer: PBS, HBSS, or specific cell culture media.
Equipment:
-
Analytical Balance (readability 0.01 mg).
-
Vortex Mixer.[2]
-
Ultrasonic Bath (temperature controlled).
-
Borosilicate Glass Vials (Amber, Screw-cap with PTFE liners).
-
Pipettes (P1000, P200, P10).
Protocol: Preparation of Primary Stock Solution
Objective: Create a stable 50 mM stock solution in anhydrous DMSO.
Step-by-Step Procedure:
-
Equilibration: Allow the vial of solid compound to equilibrate to room temperature before opening to prevent condensation (water uptake).
-
Weighing:
-
Place a sterile, amber glass vial on the balance.
-
Weigh approximately 10.96 mg of 4-(4-methoxyphenyl)-5-nitro-1H-imidazole.
-
Record the exact mass (
).ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
-
Volume Calculation: Calculate the required volume of DMSO (
) to achieve 50 mM concentration. Example: For 11.0 mg: . -
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex vigorously for 30–60 seconds.
-
Visual Check: If solid particles remain, sonicate in a water bath at 37°C for 5 minutes. The solution should be clear and yellow-to-orange.
-
-
Aliquoting:
-
Immediately dispense the stock into small aliquots (e.g., 50 µL) in amber PCR tubes or microvials to avoid repeated freeze-thaw cycles.
-
-
Storage:
-
Store at -20°C (short term, <1 month) or -80°C (long term, >6 months).
-
Protocol: Preparation of Working Solutions
Objective: Dilute the stock into assay media without causing precipitation ("crashing out").
Critical Rule: Never add 100% DMSO stock directly to a large volume of cold aqueous buffer. This causes local high concentration and immediate precipitation.
Intermediate Dilution Method (Recommended):
-
Prepare Intermediate Stock (10x Conc):
-
Dilute the 50 mM Primary Stock 1:100 in assay buffer (or media) to create a 500 µM Intermediate.
-
Technique: Place buffer in the tube.[2] While vortexing the buffer, slowly add the DMSO stock.
-
-
Final Dilution:
-
Dilute the Intermediate Stock into the final assay wells to reach the desired screening concentration (e.g., 10 µM).
-
This ensures the final DMSO concentration is < 0.5%, which is generally non-toxic to cells.
-
Visualization: Dilution Workflow
Figure 1: Workflow for the preparation and storage of primary stock solutions.
Quality Control (QC)
Before running critical assays, validate the stock solution.
-
Visual Inspection: Hold the vial against a light source. The solution must be free of turbidity or floating crystals.
-
UV-Vis Verification:
-
Dilute a small aliquot to ~50 µM in Methanol.
-
Scan from 250–450 nm.
-
Nitroimidazoles typically exhibit a characteristic absorbance maximum (
) between 300–325 nm . -
Acceptance Criteria: A single symmetric peak at the expected
.
-
Stability & Storage Guidelines
Table 2: Stability Profile
| Condition | Stability Estimate | Recommendation |
|---|---|---|
| Solid (Desiccated, -20°C) | > 2 Years | Keep container tightly sealed. |
| DMSO Stock (-20°C) | 3–6 Months | Check for precipitation upon thawing. |
| DMSO Stock (RT) | < 24 Hours | Nitro groups can degrade; DMSO absorbs water. |
| Aqueous Working Soln. | < 4 Hours | Prepare fresh immediately before assay. |
Expert Tip: DMSO freezes at 19°C. When thawing aliquots, ensure the solution is completely liquid and vortexed before pipetting, as concentration gradients can form during freezing.
Troubleshooting
-
Issue: Precipitation upon dilution.
-
Cause: High local concentration or "salting out" effect.
-
Solution: Use the "Intermediate Dilution" step described in Section 5. Warm the media to 37°C before adding the compound.
-
-
Issue: Color change (Darkening).
-
Cause: Photodegradation or oxidation of the nitro group.
-
Solution: Discard the aliquot. Ensure all future stocks are handled in amber vials or wrapped in foil.
-
Visualization: Assay Dilution Scheme
Figure 2: Recommended serial dilution scheme to prevent precipitation shock.
References
-
MedChemExpress. 4-Nitroimidazole Datasheet & Solubility. Retrieved from
-
SelleckChem. Handling and Storage of Chemical Probes. Retrieved from
-
BenchChem. Solubility and Stability Protocols for Nitro-Compounds in DMSO. Retrieved from
-
PubChem. 4-Methyl-5-nitroimidazole Compound Summary. National Library of Medicine. Retrieved from
-
MDPI. TLC–Densitometric Analysis of Selected 5-Nitroimidazoles (Stability Studies). Retrieved from
Sources
Application Note: Rapid and Efficient Synthesis of 4-(4-methoxyphenyl)-5-nitro-1H-imidazole via Microwave Irradiation
Abstract: This guide provides a comprehensive protocol for the synthesis of 4-(4-methoxyphenyl)-5-nitro-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry. We detail a robust method utilizing microwave-assisted organic synthesis (MAOS), which dramatically reduces reaction times, improves yields, and aligns with the principles of green chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, a step-by-step protocol, characterization data, and practical troubleshooting advice.
Introduction: The Imperative for Advanced Synthesis
Heterocyclic compounds, particularly those containing the imidazole nucleus, are foundational scaffolds in a vast array of pharmaceuticals.[1] Their derivatives exhibit diverse biological activities, making them crucial targets in drug discovery. The introduction of a nitro group to the imidazole ring, as in 4-(4-methoxyphenyl)-5-nitro-1H-imidazole, can confer specific properties valuable for developing novel therapeutic agents, such as radiosensitizers or antiprotozoal drugs.[2]
Traditional synthesis of such compounds often involves lengthy reaction times, harsh conditions, and significant energy consumption.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing these limitations by providing a faster, more efficient, and environmentally benign alternative.[3][4][5] This application note demonstrates the power of MAOS for the high-yield synthesis of this target nitroimidazole.
The Science of Microwave-Assisted Synthesis
The remarkable acceleration of chemical reactions under microwave irradiation stems from a unique heating mechanism fundamentally different from conventional methods.[3]
-
Mechanism of Heating: Microwave energy interacts directly with polar molecules and ionic species within the reaction mixture.[6][7][8] This interaction occurs via two primary mechanisms:
-
Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the material.[9]
-
Ionic Conduction: The presence of ions in the reaction mixture causes them to oscillate, colliding with surrounding molecules and generating heat through resistive losses.[7][8]
-
This "volumetric" heating is incredibly efficient, allowing for temperatures to be reached in seconds that would take many minutes or hours with an external heat source.[6][9] The result is a dramatic reduction in reaction time, often from hours to mere minutes, with an accompanying increase in product yield and purity.[7][10]
Synthesis Pathway and Rationale
The synthesis is achieved through the direct nitration of the precursor, 4-(4-methoxyphenyl)-1H-imidazole. A classical nitrating mixture of concentrated nitric acid and sulfuric acid is employed. Sulfuric acid serves to protonate nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic aromatic substitution reaction on the imidazole ring.
Caption: Reaction scheme for the nitration of 4-(4-methoxyphenyl)-1H-imidazole.
Detailed Experimental Protocol
Materials and Equipment
| Reagent/Equipment | Specification |
| 4-(4-methoxyphenyl)-1H-imidazole | Purity ≥98% |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) |
| Nitric Acid (HNO₃) | Concentrated (70%) |
| Deionized Water | For work-up |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution |
| Ethanol | For recrystallization |
| Microwave Synthesizer | Single-mode reactor with pressure and temperature sensors (e.g., CEM, Biotage, Anton Paar)[11] |
| Microwave Process Vials | 10 mL, designed for high pressure |
| Magnetic Stir Bars | Teflon-coated |
| Standard Glassware | Beakers, Erlenmeyer flasks, Buchner funnel |
Critical Safety Precautions
-
High Pressure: Microwave synthesis in sealed vessels generates significant internal pressure.[11] Never exceed the recommended volume for the reaction vial. Ensure the vessel is properly sealed before starting the reaction.
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle them with extreme care inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and acid-resistant gloves.
-
Cooling: Allow the reaction vial to cool to a safe temperature (e.g., below 50°C) before opening to prevent violent boiling of the solvent.[11]
-
Training: Only personnel trained in the operation of the microwave reactor should perform this synthesis.[12]
Step-by-Step Synthesis Procedure
-
Reagent Preparation: Inside a chemical fume hood, carefully add 2.0 mL of concentrated sulfuric acid to a 10 mL microwave process vial containing a magnetic stir bar. Cool the vial in an ice bath.
-
Substrate Addition: Slowly add 174 mg (1.0 mmol) of 4-(4-methoxyphenyl)-1H-imidazole to the cold sulfuric acid while stirring to ensure complete dissolution.
-
Nitrating Agent: Continue cooling in the ice bath and add 0.5 mL of concentrated nitric acid dropwise to the mixture.
-
Vessel Sealing: Securely seal the vial with the appropriate cap. It is critical to ensure a proper seal to contain the pressure generated during the reaction.[11]
-
Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Set the reaction parameters as follows:
-
Temperature: 110°C
-
Ramp Time: 2 minutes
-
Hold Time: 15 minutes
-
Power: Dynamic (reactor adjusts power to maintain temperature)
-
Stirring: High
-
-
Cooling: After the irradiation cycle is complete, the instrument's built-in cooling system (e.g., compressed air) will cool the vessel to below 50°C. Do not attempt to remove the vial until it is properly cooled.
-
Work-up and Isolation:
-
Carefully open the cooled vial inside the fume hood.
-
Pour the reaction mixture slowly over approximately 50 g of crushed ice in a beaker with vigorous stirring.
-
A precipitate will form. Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7).
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water (3 x 20 mL).
-
-
Purification:
-
Transfer the crude solid to a small Erlenmeyer flask.
-
Recrystallize the product from a minimal amount of hot ethanol.
-
Allow the solution to cool to room temperature and then place it in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.
-
Sources
- 1. epcp.ac.in [epcp.ac.in]
- 2. jocpr.com [jocpr.com]
- 3. ajrconline.org [ajrconline.org]
- 4. The impact of microwave synthesis on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijrpas.com [ijrpas.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ijnrd.org [ijnrd.org]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. ajchem-a.com [ajchem-a.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Safety Considerations for Microwave Synthesis [cem.com]
Crystal growth techniques for 4-(4-methoxyphenyl)-5-nitro-1H-imidazole X-ray diffraction
Application Note: High-Quality Single Crystal Growth of 4-(4-methoxyphenyl)-5-nitro-1H-imidazole for X-ray Diffraction
Introduction & Physicochemical Context
The compound 4-(4-methoxyphenyl)-5-nitro-1H-imidazole represents a classic "push-pull" electronic system. The methoxy group (
Why this matters for crystallization:
-
Dipole Moment: This donor-acceptor arrangement creates a significant dipole moment, favoring antiparallel stacking in the crystal lattice to cancel moments.
-
Hydrogen Bonding: The imidazole
is a robust hydrogen bond donor, while the nitro group oxygen atoms and the imidazole are potential acceptors. -
Solubility Profile: The molecule is likely sparingly soluble in non-polar solvents (hexane, toluene) but highly soluble in polar aprotic solvents (DMSO, DMF) due to its polar nature.
Objective: To grow single crystals of sufficient size (
Pre-Crystallization Characterization
Before attempting growth, you must establish the solubility profile. Do not skip this step; it dictates the method selection.
Protocol: The "Ladder" Solubility Test
-
Weigh 5 mg of sample into 5 separate HPLC vials.
-
Add 100 µL of the solvents listed below to each vial respectively.
-
Sonicate for 60 seconds.
-
Observe dissolution.[1]
| Solvent Class | Specific Solvent | Predicted Outcome | Role in Protocol |
| Polar Aprotic | DMF / DMSO | High Solubility | Primary Solvent (Host) |
| Polar Protic | Methanol / Ethanol | Moderate Solubility | Primary or Co-Solvent |
| Ketones | Acetone | Moderate/High | Primary Solvent |
| Non-Polar | Hexane / Pentane | Insoluble | Anti-Solvent (Precipitant) |
| Aqueous | Water | Poor/Insoluble | Anti-Solvent (Strong) |
Method Selection Workflow
Use the following logic gate to determine the optimal technique based on your solubility results.
Figure 1: Decision matrix for selecting the crystallization technique based on solubility profiles.
Detailed Experimental Protocols
Method A: Slow Evaporation (SEST)
Best for: Samples with good solubility in Ethanol or Methanol.
The Mechanism: As the solvent evaporates, the concentration rises past the saturation point (
-
Preparation: Dissolve 20 mg of 4-(4-methoxyphenyl)-5-nitro-1H-imidazole in 2–3 mL of Ethanol.
-
Critical Step: If the solution is cloudy, filter it through a 0.45 µm PTFE syringe filter into a clean vial. Dust particles induce twinning.
-
-
Vessel Setup: Place the solution in a 4 mL straight-walled glass vial.
-
Rate Control: Cover the vial with Parafilm. Pierce 3–5 small holes in the film using a 22G needle.
-
Environment: Place in a vibration-free area at constant temperature (20°C).
-
Observation: Check after 48 hours. If no crystals appear, move to a slightly warmer spot or add one more hole.
Method B: Vapor Diffusion (Hanging Drop or Vial-in-Vial)
Best for: Samples soluble in Acetone or THF but insoluble in Hexane/Water. This is the "Gold Standard" for X-ray quality crystals.
The Mechanism: A volatile anti-solvent (precipitant) diffuses into the solution, slowly lowering the solubility capacity of the mixture. This is gentler than evaporation.
Protocol (Vial-in-Vial):
-
Inner Vial: Dissolve 15 mg of compound in 1 mL of Acetone (or THF) in a small 1.5 mL GC vial. Ensure it is concentrated but not saturated.
-
Outer Vial: Place 3 mL of Hexane (or Pentane) into a larger 20 mL scintillation vial.
-
Assembly: Carefully place the uncapped small vial inside the large vial containing the Hexane.
-
Warning: Do not let the Hexane spill into the inner vial.
-
-
Sealing: Tightly cap the large outer vial.
-
Kinetics: The Hexane vapor will diffuse into the Acetone solution. Since the compound is insoluble in Hexane, supersaturation is reached slowly.
-
Timeline: Crystals usually form within 3–7 days.
Figure 2: Schematic of the Vial-in-Vial Vapor Diffusion technique.
Method C: Liquid-Liquid Diffusion (Layering)
Best for: Samples only soluble in DMSO or DMF.
-
Dense Layer: Dissolve 20 mg of compound in 0.5 mL of DMSO in a narrow NMR tube or narrow glass vial. DMSO is dense (
). -
Buffer Layer (Optional): Gently add 0.1 mL of pure DMSO on top to create a buffer zone.
-
Light Layer: Very carefully pipette 1.0 mL of Water or Methanol (
) down the side of the tube.-
Critical Step: The layers must not mix immediately. You should see a distinct interface.
-
-
Growth: As the layers slowly mix via Brownian motion, crystals will grow at the interface.
Troubleshooting & Optimization
| Issue | Diagnosis | Corrective Action |
| Oiling Out | Phase separation instead of crystallization. | The anti-solvent is diffusing too fast. Use a less volatile anti-solvent (e.g., switch Pentane to Heptane) or lower the temperature to 4°C. |
| Twinning | Multiple crystals growing from one point. | Nucleation rate is too high. Reduce initial concentration by 25% or filter the solution more rigorously to remove dust seeds. |
| Micro-Crystals | Powder-like precipitate. | Supersaturation reached too quickly. Reduce the number of holes in the Parafilm (Method A) or use a "buffer layer" (Method C). |
| Needles | Fast growth along one axis (common in nitro-compounds). | Switch from Evaporation to Vapor Diffusion. Slower growth often promotes blockier habits. |
Data Collection Strategy (XRD)
Once crystals are harvested:
-
Mounting: Use Paratone-N oil. Avoid epoxy as it cures too slowly and may dissolve organic crystals.
-
Temperature: Collect data at 100 K using a cryostream. Nitro groups often exhibit high thermal motion or disorder at room temperature; cooling freezes this motion, improving resolution.
-
Mosaicity: If spots are streaky, the layers (driven by pi-stacking) may be slipping. Try growing at a lower temperature to improve order.
References & Authoritative Sources
-
Cambridge Crystallographic Data Centre (CCDC). Guidelines for Crystal Growth. [Link] Source for checking unit cells of similar nitro-imidazole derivatives.
-
Stout, G. H., & Jensen, L. H. X-Ray Structure Determination: A Practical Guide. (Standard text for crystallographic methodology).
-
MIT Department of Chemistry. X-Ray Crystallography Facility - Crystal Growing Tips. [Link] Authoritative academic protocol source.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-methoxyphenyl)-5-nitro-1H-imidazole
This is a technical support guide designed for researchers encountering yield issues with 4-(4-methoxyphenyl)-5-nitro-1H-imidazole .
Status: Operational Ticket Focus: Yield Optimization & Regioselectivity Troubleshooting Audience: Medicinal Chemists, Process Development Scientists[1]
Diagnostic Overview: Why Your Yield is Low
If you are attempting to synthesize this target via the direct nitration of 4-(4-methoxyphenyl)-1H-imidazole using standard mixed acid conditions (HNO₃/H₂SO₄), your low yield is likely due to a fundamental chemoselectivity mismatch .[1]
The Chemoselectivity Trap
In strong acidic media (mixed acid), the imidazole ring is protonated to form an imidazolium cation .[1] This species is highly electron-deficient and deactivated toward electrophilic aromatic substitution (SEAr).[1]
-
Imidazolium (Deactivated): Requires forcing conditions (e.g., >100°C) to nitrate.[1]
-
Anisole Moiety (Activated): The 4-methoxyphenyl group is highly activated.[1] Under the forcing conditions required to nitrate the imidazole, the phenyl ring will undergo rapid polynitration or oxidative degradation before the imidazole ring reacts.[1]
The Solution: You must decouple the formation of the biaryl bond from the nitration step.[1] The recommended industry-standard protocol is a Suzuki-Miyaura Cross-Coupling using a pre-nitrated imidazole scaffold.[1]
Strategic Synthesis Overview
The following workflow compares the flawed direct nitration route with the optimized modular approach.
Figure 1: Comparison of the high-risk direct nitration route versus the recommended modular Suzuki coupling pathway.
Optimized Protocol: Modular Synthesis via Suzuki Coupling
This protocol avoids harsh nitration conditions by utilizing a commercially available pre-nitrated imidazole.[1]
Phase 1: N-Protection (Critical for Yield)
Suzuki couplings on free N-H imidazoles are often sluggish due to catalyst poisoning by the nitrogen lone pair.[1] Protection is strongly advised.[1]
-
Reagent: 4-Bromo-5-nitroimidazole (Commercially available).[1]
-
Protecting Group: SEM (2-(Trimethylsilyl)ethoxymethyl) or Benzyl (Bn).[1] SEM is preferred for easier removal under mild conditions.[1]
Phase 2: Suzuki-Miyaura Coupling
Reaction Setup:
| Component | Equivalents | Role |
|---|---|---|
| N-SEM-4-bromo-5-nitroimidazole | 1.0 eq | Electrophile |
| 4-Methoxyphenylboronic acid | 1.2 - 1.5 eq | Nucleophile |
| Pd(dppf)Cl₂[1] · DCM | 0.05 eq (5 mol%) | Catalyst (Resistant to oxidation) |
| K₂CO₃ (2M aq.) | 3.0 eq | Base |
| 1,4-Dioxane | [0.1 M] | Solvent |[1]
Step-by-Step Guide:
-
Degassing: Charge the protected imidazole, boronic acid, and base into a reaction vial. Add Dioxane/Water.[1] Sparge with Argon/Nitrogen for 15 minutes. Oxygen is the enemy of this reaction.[1]
-
Catalyst Addition: Add Pd(dppf)Cl₂ quickly under inert flow. Seal the vial.
-
Reaction: Heat to 80–90°C for 4–12 hours. Monitor by LC-MS.[1]
-
Workup: Dilute with EtOAc, wash with water/brine.[1][2] Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
Phase 3: Deprotection (SEM Removal)[1]
-
Dissolve the coupled product in THF.
-
Add TBAF (1M in THF, 3.0 eq) or TFA/DCM (1:1) depending on stability.
-
Heat to 60°C if using TBAF; Room Temp for TFA.
-
Yield Expectation: 60–80% over 3 steps.
Troubleshooting Guide (FAQs)
Issue 1: "I see a new spot on TLC, but the mass spec shows M+45 (Nitration of Phenyl)."
Diagnosis: You are using direct nitration.[1][3] The "new spot" is likely 4-(3-nitro-4-methoxyphenyl)-1H-imidazole.[1] Fix: Abort direct nitration. Switch to the Suzuki route described above. The methoxy group directs nitration ortho to itself on the phenyl ring faster than the deactivated imidazole ring can react.[1]
Issue 2: "The Suzuki coupling conversion is low (<30%)."
Diagnosis:
-
Catalyst Poisoning: Did you protect the imidazole Nitrogen? Free N-H can bind Palladium.[1]
-
Oxygen: Did you degas thoroughly?
-
Boronic Acid Quality: Boronic acids can dehydrate to boroxines.[1] Use a slight excess (1.5 eq). Fix: Ensure N-protection (SEM/Bn) and use a robust catalyst like Pd(dppf)Cl₂ or XPhos Pd G2 .
Issue 3: "My product is water-soluble during workup."
Diagnosis: Nitroimidazoles can be amphoteric.[1] Fix:
-
Do not use strong acid during workup if possible.[1]
-
Adjust pH to ~5-6 (the isoelectric point region for many imidazoles) to maximize precipitation.[1]
-
Use n-Butanol or 2-MeTHF for extractions, as they are more polar than EtOAc.[1]
Quantitative Comparison of Methods
| Parameter | Direct Nitration (Route A) | Suzuki Coupling (Route B)[1] |
| Primary Risk | Regioselectivity (Phenyl nitration) | Catalyst cost |
| Reaction Temp | >100°C (Harsh) | 80°C (Mild) |
| Typical Yield | <15% (Complex mixture) | 65–85% (Clean) |
| Purification | Difficult (Isomer separation) | Standard Chromatography |
| Scalability | Poor (Exothermic/Runaway risk) | Good |
References
-
Suzuki Coupling for Nitroimidazoles
-
Regioselectivity in Imidazole Nitration
-
General Imidazole Functionalization
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. US20080045722A1 - Processes for nitration of n-substituted imidazoles - Google Patents [patents.google.com]
- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 9. researchgate.net [researchgate.net]
Purification challenges of 4-(4-methoxyphenyl)-5-nitro-1H-imidazole via column chromatography
Status: Active Ticket ID: PUR-NITRO-IMID-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Column Chromatography for Nitroimidazole Derivatives[1][2]
Overview
Welcome to the technical support hub for nitroimidazole purification. You are likely here because 4-(4-methoxyphenyl)-5-nitro-1H-imidazole is presenting a classic "dual-personality" problem on your column:
-
Streaking/Tailing: The imidazole ring is interacting with the acidic silanols of the stationary phase.[2]
-
Solubility Conflicts: The molecule is too polar for pure hexanes but risks crystallizing ("crashing out") in moderately polar fractions.[2]
-
Regioisomer Co-elution: Separation from the 4-nitro isomer (a common byproduct of nitration) is thermodynamically difficult.[2]
This guide moves beyond generic advice to address the specific physicochemical behavior of 4-aryl-5-nitroimidazoles.
Module 1: The "Streaking" Phenomenon
Q: My compound streaks across the column, resulting in poor resolution and low recovery. Is my silica bad?
A: Your silica is likely fine; the chemistry is the issue.[2] Nitroimidazoles possess an amphoteric nature.[2] The nitro group at position 5 is strongly electron-withdrawing, which increases the acidity of the N-H proton (pKa ~9.0–10.0), while the N-3 nitrogen remains a hydrogen bond acceptor.[1][2]
On standard acid-washed silica gel (pH ~5.0), two detrimental interactions occur:
-
Hydrogen Bonding: The basic N-3 interacts with acidic silanol (Si-OH) groups.[1][2]
-
Proton Exchange: The acidic N-H can engage in exchange with surface water/silanols, causing band broadening (tailing).[2]
The Solution: Mobile Phase Deactivation
You must suppress silanol activity.[2] Do not simply increase polarity; you must modify the pH.[2]
Protocol: The TEA-Buffered System
-
Base Modifier: Add Triethylamine (TEA) to your mobile phase.[3]
-
Solvent System: Switch from Hexane/Ethyl Acetate to DCM/Methanol/TEA .
-
Start: 100% DCM (+0.5% TEA).
-
Gradient: Ramp to 95:5 DCM:MeOH (+0.5% TEA).
-
ngcontent-ng-c2372798075="" class="ng-star-inserted">Critical Warning: If you use TEA, you must flush your column with pure solvent before use to equilibrate the pH. Furthermore, TEA has a high boiling point; rotovap your fractions thoroughly or wash the combined organic phase with water (if solubility permits) to remove residual amine.[2]
Module 2: Solubility & Loading (The "Crash Out")
Q: The compound dissolves in the loading solvent but precipitates as a solid ring at the top of the column once elution starts.[2] How do I prevent this?
A: This is a solubility mismatch. 4-(4-methoxyphenyl)-5-nitro-1H-imidazole has a rigid, planar structure favoring crystal packing (high melting point).[1][2] When you load in a "good" solvent (e.g., DCM) and the mobile phase starts with a "poor" solvent (e.g., Hexane), the compound precipitates instantly upon contact with the mobile phase.[2]
The Solution: Dry Loading
Wet loading is discouraged for this molecule.[2] Use the Dry Load technique to eliminate solvent mismatch shock.[2]
Protocol: Celite/Silica Dry Loading
-
Dissolution: Dissolve your crude mixture in the minimum amount of a high-solubility solvent (THF or Acetone are preferred over DCM for their lower density).[2]
-
Adsorption: Add Silica Gel (40-63 µm) or Celite 545 to the flask.[1]
-
Ratio: 1:2 (Crude Mass : Solid Support).
-
-
Evaporation: Rotovap the slurry until it is a free-flowing, dry powder.
-
Check: If it is sticky, you added too little solid support.[2] Add more and re-evaporate.
-
-
Loading: Pour the powder carefully onto the top of your pre-packed column. Add a layer of sand on top to protect the bed.[2]
Module 3: Regioisomer Separation (4-Nitro vs. 5-Nitro)
Q: I see two spots very close together on TLC. Is this the 4-nitro and 5-nitro isomer mixture? How do I separate them?
A: Yes, nitration of 4-aryl-imidazoles often yields a mixture of 4-nitro (less stable, often minor) and 5-nitro (thermodynamically preferred) isomers.[1][2] Their Rf values are often within
Visualizing the Separation Logic:
Caption: Decision workflow for separating regioisomers. Recrystallization is often required as a pre-purification step.[2]
Technical Insight: The 5-nitro isomer usually possesses an intramolecular hydrogen bond (if an NH is available) or a higher dipole moment, often making it more polar (lower Rf) than the 4-nitro isomer.[1][2]
-
Step 1: Attempt recrystallization from Ethanol or Acetonitrile first. The 5-nitro isomer often crystallizes out more readily.[1][2]
-
Step 2: Chromatograph the mother liquor (which is now enriched in the 4-nitro isomer) or the precipitate (if purity is <95%).[2]
Module 4: Experimental Data & Reference Table
Solvent Strength & Solubility Guide For 4-(4-methoxyphenyl)-5-nitro-1H-imidazole
| Solvent System | Solubility | Elution Power | Application |
| Hexane | Insoluble | None | Wash solvent only.[1][2] |
| Toluene | Poor | Low | Good for removing non-polar impurities (starting materials). |
| DCM | Moderate | Medium | Primary solvent for isocratic holds.[1] |
| EtOAc | Good | High | Use carefully; can cause co-elution of isomers.[2] |
| MeOH | High | Very High | Use only as a modifier (2-10%).[1] |
| DCM + 1% TEA | Moderate | Optimized | Recommended Mobile Phase. |
References
-
Synthesis and Biological Evaluation of Nitroimidazole Derivatives. (Discussion on synthesis and purification of 4-aryl-5-nitroimidazoles). National Institutes of Health (PMC). Available at: [Link]
-
LC Troubleshooting Essentials: Peak Tailing and Silanol Interactions. (Mechanistic explanation of amine-silanol interactions). LCGC International.[2] Available at: [Link]
-
Regioselective Synthesis of 1-alkyl-4-nitro-1H-imidazole. (Details on separating 4-nitro vs 5-nitro isomers). Der Pharma Chemica. Available at: [Link]
Sources
Technical Support Center: Optimizing Reaction Temperature for 4-Aryl-5-Nitroimidazole Formation
Topic: Precision Temperature Control in Suzuki-Miyaura Cross-Coupling for Nitroimidazole Functionalization Audience: Medicinal Chemists, Process Development Scientists Content Type: Technical Troubleshooting & Optimization Guide
Executive Summary
The formation of 4-aryl-5-nitroimidazoles (and their N-substituted regioisomers) is a critical step in synthesizing next-generation nitroimidazole antibiotics and antiparasitic agents (e.g., analogs of metronidazole or tinidazole). The most robust synthetic route is the Suzuki-Miyaura cross-coupling of 4-halo-5-nitroimidazoles with arylboronic acids.
Temperature is the single most impactful variable in this reaction. It governs the delicate balance between the oxidative addition of the electron-deficient nitroimidazole halide and the protodeboronation of the arylboronic acid. This guide provides a mechanistic breakdown, troubleshooting workflows, and validated protocols to optimize this thermal window.
Module 1: Critical Parameters & Reaction Kinetics
The "Goldilocks" Thermal Zone
For nitroimidazole couplings, the optimal temperature range is typically 75°C to 90°C .
-
< 60°C (Kinetic Trap): The electron-withdrawing nitro group at the C5 position activates the C4-halogen bond for oxidative addition by Pd(0). However, the subsequent transmetallation step—where the aryl group transfers from Boron to Palladium—has a high activation energy barrier in these sterically congested, nitrogen-rich systems. Low temperatures result in stalled intermediates and poor conversion.
-
> 100°C (Thermodynamic Instability):
-
Protodeboronation: Arylboronic acids rapidly hydrolyze to arenes in hot aqueous base, consuming the nucleophile before coupling occurs.
-
Nitro-Nitrite Rearrangement: At elevated temperatures (>120°C), the nitro group can undergo isomerization to a nitrite ester, leading to NO elimination and ring decomposition [1].
-
Catalyst Deactivation: Palladium nanoparticles can aggregate (Pd black formation) more rapidly at high temperatures, killing catalytic activity.
-
Table 1: Temperature Impact on Reaction Profile
| Temperature | Reaction Rate | Dominant Impurity | Mechanistic Bottleneck |
| 25°C - 50°C | Negligible | Unreacted Starting Material | High barrier to Transmetallation |
| 60°C - 80°C | Moderate | Trace Homocoupling | Balanced turnover |
| 80°C - 95°C | Optimal | Minimal (<5%) | Diffusion limited (Ideal) |
| > 100°C | Fast (Initial) | Protodeboronated Arene | Boronic acid decomposition |
Module 2: Troubleshooting Guide (Q&A)
Q1: I am observing rapid consumption of my arylboronic acid, but the nitroimidazole halide remains unreacted. The bath is at 110°C. What is happening?
Diagnosis: You are experiencing thermal protodeboronation . Mechanism: At temperatures >100°C, especially in the presence of carbonate bases (K2CO3, Na2CO3), the C-B bond cleaves hydrolytically. The nitroimidazole halide, although activated, cannot find a coupling partner. Solution:
-
Lower Temperature: Reduce reaction temperature to 80°C .
-
Slow Addition: Add the arylboronic acid in portions (e.g., 0.5 eq every hour) rather than all at once.
-
Switch Solvent: Move from high-boiling aqueous mixtures (e.g., DMF/H2O) to a lower-boiling azeotrope like DME/Water or 1,4-Dioxane/Water to cap the internal temperature at reflux (~85-100°C).
Q2: My reaction stalls at 50% conversion even after 24 hours at 80°C. Adding more catalyst doesn't help.
Diagnosis: Catalyst poisoning or ligand dissociation. Mechanism: Nitroimidazoles are "N-rich" heterocycles. The imidazole nitrogens (N3) can coordinate competitively to the Palladium center, displacing the phosphine ligands and shutting down the catalytic cycle (Pd sequestration). Solution:
-
Increase Temperature Slightly: Bump to 90°C to promote ligand exchange kinetics.
-
Protect the Nitrogen: Ensure N1 is alkylated (e.g., methyl, ethyl) to reduce coordination ability. If N-H is free, the anion formed by the base will bind Pd tightly.
-
Additive: Add Tetrabutylammonium bromide (TBAB) (1.0 equiv). TBAB stabilizes the active Pd nanoparticles and acts as a phase transfer catalyst, often reviving stalled heterogeneous couplings [2].
Q3: Can I use microwave irradiation to speed this up?
Answer: Yes, but with extreme caution. Risk: Nitroimidazoles are energetic materials.[1] While 4-nitroimidazoles are more stable than 2-nitro isomers, rapid superheating can trigger exothermic decomposition. Protocol:
-
Limit: Do not exceed 120°C .
-
Ramp: Use a dynamic heating profile (e.g., 5 min ramp to 100°C).
-
Vessel: Ensure the vessel is rated for high pressure (20 bar) as NO gas evolution can occur if decomposition starts.
Module 3: Experimental Protocol
Protocol: Suzuki-Miyaura Coupling of 5-chloro-1-methyl-4-nitroimidazole Adapted from Al-Qawasmeh et al. [2]
Reagents:
-
5-Chloro-1-methyl-4-nitroimidazole (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Catalyst: Pd(PPh3)2Cl2 (3-5 mol%)
-
Base: K2CO3 (2.5 equiv)
-
Additive: TBAB (1.0 equiv)
-
Solvent: Water (or Water/Ethanol 1:1 for solubility)
Step-by-Step:
-
Setup: Charge a round-bottom flask with the nitroimidazole, arylboronic acid, TBAB, and K2CO3.
-
Inertion: Evacuate and backfill with Nitrogen (3 cycles). This is crucial to prevent oxidative homocoupling of the boronic acid.
-
Solvent: Add degassed water (or solvent mix).
-
Catalyst: Add Pd catalyst quickly under a stream of nitrogen.
-
Heating: Heat the mixture to 75-80°C (internal temperature).
-
Note: Use an oil bath set to 85°C to achieve internal 80°C.
-
-
Monitoring: Check TLC or HPLC at 2 hours. If conversion is <50%, raise temp to 90°C.
-
Workup: Cool to RT. The product often precipitates. Filter and wash with water. If soluble, extract with DCM.
Module 4: Visualization & Logic
Workflow: Temperature Optimization Loop
Caption: Decision matrix for thermal optimization during Suzuki coupling of nitroimidazoles.
References
-
Rahm, M., et al. (2012). "Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: Model systems." The Journal of Chemical Physics, 137, 104308.
-
Al-Qawasmeh, R. A., et al. (2009). "New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles." Molecules, 14(8), 2758-2767.
-
Sharma, R. K., et al. (2016). "Magnetically recoverable Pd-SILP-Fe3O4@SiO2 catalyst for the Suzuki–Miyaura cross-coupling." ResearchGate.
Sources
Technical Support Center: Crystallization Engineering for 4-(4-methoxyphenyl)-5-nitro-1H-imidazole
Status: Active Ticket ID: CRY-NIT-IMID-445 Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division[1]
Executive Summary
You are encountering difficulties in crystallizing 4-(4-methoxyphenyl)-5-nitro-1H-imidazole . This molecule presents a specific physicochemical paradox: it possesses a highly polar, hydrogen-bond-donating head (the nitro-imidazole core) and a lipophilic, planar tail (the methoxyphenyl group).[1]
Poor crystallization in this class of compounds typically manifests as "oiling out" (Liquid-Liquid Phase Separation) , formation of amorphous solids , or solvate trapping .[1] The troubleshooting modules below are designed to address these specific failure modes using thermodynamic control and impurity management.
Module 1: Addressing "Oiling Out" (Liquid-Liquid Phase Separation)
User Issue: "The solution turns cloudy upon cooling, but instead of crystals, a separate oily layer forms at the bottom of the flask."
Technical Diagnosis: You have entered the metastable zone too rapidly, or your solvent system has a wide "oiling out" boundary.[1] This phenomenon occurs when the Liquid-Liquid Phase Separation (LLPS) curve lies above the solubility curve in the phase diagram. The oil is a solute-rich liquid phase that is thermodynamically stable relative to the supersaturated solution but unstable relative to the crystal.
Troubleshooting Protocol
Q: Which solvent system should I switch to? A: Move away from single solvents like Dichloromethane (DCM) or pure Ethyl Acetate.[1] You need a system that balances the dipole moment of the nitro group with the lipophilicity of the phenyl ring.
Recommended System: Ethanol (EtOH) / Water or Methanol (MeOH) / Water .[1] Rationale: Nitroimidazoles generally exhibit temperature-dependent solubility in alcohols. Water acts as a strong anti-solvent that increases the interfacial tension, forcing the hydrophobic phenyl groups to stack.[1]
Q: How do I execute the "Oiling Out" Rescue Protocol? Follow this thermodynamic path to bypass the LLPS region:
-
Dissolution: Dissolve crude material in refluxing Ethanol (approx. 10-15 mL per gram).
-
Clarification: If the solution is dark, add activated charcoal (see Module 2) and filter hot.
-
The "Cloud Point" Titration: Maintain reflux. Add hot water dropwise until a faint, persistent turbidity appears.[1]
-
The "Back-Off" Step: Add just enough hot Ethanol to make the solution clear again.
-
Seeding (Critical): Cool to ~50°C. Add seed crystals (if available) or scratch the glass surface.[1]
-
Controlled Cooling: Do not use an ice bath immediately. Wrap the flask in foil/towel to cool to Room Temperature (RT) over 2-3 hours.
-
Why? Rapid cooling plunges the system into the LLPS region. Slow cooling keeps it in the nucleation zone.
-
Module 2: Impurity Management (The "Amorphous" Issue)
User Issue: "The product precipitates as a sticky, amorphous yellow/brown powder that clogs the filter."
Technical Diagnosis: This is likely due to impurity inhibition . Synthesis of 4-aryl-5-nitroimidazoles (often via Suzuki coupling or nitration) frequently generates tarry byproducts or unreacted boronic acids. These impurities adsorb onto the growing crystal faces, poisoning the growth sites and preventing lattice formation.[1]
Purification Workflow
Q: How do I remove the growth inhibitors before crystallization? A: You must perform a "Hot Filtration" with an adsorbent.
| Adsorbent | Target Impurity | Protocol |
| Activated Carbon (Charcoal) | Tarry oligomers, colored oxidation products.[1] | Add 5-10 wt% to boiling alcoholic solution. Stir 10 mins. Filter hot over Celite. |
| Silica Gel Plug | Unreacted polar intermediates, Palladium residues.[1] | Dissolve crude in THF/EtOAc. Pass through a short silica pad. Evaporate, then crystallize.[1][2][3] |
Q: My material is still amorphous. What now? A: Attempt Trituration before Recrystallization.
-
Suspend the amorphous solid in Diethyl Ether or cold Toluene .
-
Sonicate for 10-15 minutes.
-
The solvent will extract surface oils/impurities, often triggering a phase transition to a solid.[1]
-
Filter the solid, then proceed to the Ethanol/Water recrystallization described in Module 1.
Module 3: Visualizing the Decision Matrix
The following logic flow represents the standard operating procedure for crystallizing nitro-imidazole derivatives.
Figure 1: Decision matrix for solvent selection and thermal handling to avoid oiling out.
Module 4: Advanced FAQs (Chemical Mechanics)
Q: Why does the pH matter for this crystallization? A: The imidazole ring is amphoteric. The N-H at position 1 is weakly acidic (pKa ~14 in unsubstituted imidazole, but lower here due to the electron-withdrawing nitro group), and the N at position 3 is basic.[1]
-
Action: If neutral crystallization fails, try Acid-Base Swing Crystallization :
-
Dissolve crude in dilute HCl (forms the hydrochloride salt).[1]
-
Filter to remove non-basic impurities.
-
Slowly neutralize with Ammonium Hydroxide (
) to pH 7-8. -
The free base should precipitate as a cleaner solid.
-
Q: I suspect I have Palladium contamination (from Suzuki coupling). Will this affect crystallization? A: Yes.[1] Heavy metals often act as "anti-nucleators" or favor amorphous phases.
-
Action: Use a metal scavenger (e.g., SiliaMetS® or simple Thiol-functionalized silica) prior to the final crystallization step.[1] Standard charcoal is moderately effective but specific scavengers are superior.
Q: Can I use DMSO? A: Avoid if possible. While DMSO dissolves nitroimidazoles well, its high boiling point makes removal difficult without high heat (which risks decomposing the nitro group) or extensive water washing (which causes rapid, amorphous precipitation).[1] Stick to Ethanol, Methanol, or Ethyl Acetate.[1]
References
-
Mullez, M., et al. (2018).[1] Synthesis and Biological Evaluation of New Nitroimidazole Derivatives. National Institutes of Health (PMC).[1] Retrieved February 27, 2026, from [Link]
-
Al-Masoudi, N., et al. (2011).[1] New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 16(12). Retrieved February 27, 2026, from [Link][1]
-
University of Rochester. (n.d.).[1] Solvents for Recrystallization: Tips and Tricks. Department of Chemistry. Retrieved February 27, 2026, from [Link][1]
Sources
- 1. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4160096A - Process for production of 5-nitroimidazole derivatives - Google Patents [patents.google.com]
- 3. US3420842A - Process for the preparation of 2-nitroimidazoles - Google Patents [patents.google.com]
Technical Support Center: Photostability of 4-(4-methoxyphenyl)-5-nitro-1H-imidazole
Executive Summary & Compound Profile
4-(4-methoxyphenyl)-5-nitro-1H-imidazole belongs to the class of 5-nitroimidazoles, a scaffold historically significant in antibiotic development (e.g., Metronidazole). Structurally, the conjugation between the electron-rich 4-methoxyphenyl group and the electron-deficient 5-nitroimidazole core creates a "push-pull" electronic system.
While this conjugation enhances biological activity, it significantly increases susceptibility to photochemical rearrangement and nitro-reduction under UV irradiation. This guide provides the protocols necessary to stabilize this compound and troubleshoot experimental anomalies caused by photodegradation.
Troubleshooting Guide (Q&A)
Issue 1: "I see a new, slightly more polar peak in my HPLC chromatogram after 2 hours of benchtop exposure."
Diagnosis: Photochemical Rearrangement (Oxadiazole Formation). Mechanism: Under UV-A/B exposure (even ambient lab fluorescent light), 5-nitroimidazoles undergo a nitro-to-nitrite rearrangement followed by ring expansion/contraction. The primary degradant is often an oxadiazole derivative or a denitrated imidazole, which typically elutes earlier (more polar) on a C18 column.
Corrective Action:
-
Immediate Shielding: Switch to amber glassware immediately. Wrap existing clear vials in aluminum foil.
-
Solvent Check: If dissolved in acetone or alcohols, the degradation rate increases due to triplet-state sensitization. Switch to Acetonitrile (ACN) for stock solutions if solubility permits, as it is photochemically inert relative to ketones.
-
Verify Peak: Check the UV spectrum of the new peak. If the
has hypsochromically shifted (blue-shifted) significantly (e.g., from ~320 nm to <280 nm), the nitro-conjugation is broken, confirming rearrangement.
Issue 2: "The solid powder has turned from pale yellow to deep orange/brown."
Diagnosis: Surface Photolysis (Crystal Lattice Degradation). Mechanism: Nitroaromatics in the solid state are susceptible to "surface yellowing" where the outer crystal layer degrades into azo-dimers or nitroso intermediates upon UV exposure. This acts as a filter, protecting the inner bulk, but compromises the purity of the sample used for weighing.
Corrective Action:
-
Recrystallization: Do not use the darkened material for quantitative assays. Recrystallize from hot Ethanol/Water (protected from light) to remove the surface impurities.
-
Storage: Store solid material in amber vials within a secondary opaque container (e.g., a cardboard box) at -20°C.
Issue 3: "My LC-MS signal for the parent mass (M+H) is decreasing, but I see a signal at [M-16] or [M-30]."
Diagnosis: Photoreduction (Nitro
-
[M-16]: Loss of Oxygen (Reduction to Nitroso).
-
[M-30]: Loss of NO (Radical cleavage). This is common when samples are left in the autosampler tray with transparent lids under laboratory lighting.
Corrective Action:
-
Autosampler Protection: Ensure the autosampler door is opaque or the room lights are off during overnight runs.
-
Temperature Control: Maintain the autosampler at 4°C. Lower temperature reduces the quantum yield of the secondary thermal degradation steps following photo-excitation.
Scientific FAQ
Q1: Can I use standard clear borosilicate vials if I work quickly?
A: No. The quantum yield (
Q2: Which light wavelengths are most damaging? A: The compound absorbs strongly in the 300–360 nm range (UV-A/B). Standard laboratory fluorescent lights emit a spike at 365 nm (mercury line), which overlaps perfectly with the compound's excitation band. LED lighting with no UV component is safer, but amber glass remains the gold standard.
Q3: Is the degradation reversible? A: No. The formation of the oxadiazole or nitroso derivatives involves covalent bond breaking and forming. These are permanent chemical changes.
Experimental Protocols
Protocol A: Confirmatory Photostability Stress Test (Adapted from ICH Q1B)
Purpose: To determine the degradation profile and identify "soft spots" in the molecule.
Materials:
-
Quartz cuvettes (for UV transparency).[1]
-
Light Source: Xenon arc lamp or UV-A chamber (emission ~320-400 nm).
-
HPLC System.[2]
Procedure:
-
Preparation: Prepare a 50 µg/mL solution of the compound in 50:50 Water:Acetonitrile.
-
Control: Wrap one vial in aluminum foil (Dark Control).
-
Exposure: Place the unwrapped quartz cuvette in the light chamber. Expose for 1.2 million lux hours (standard) or sample at T=0, 1h, 4h, 24h for kinetic profiling.
-
Analysis: Inject Control vs. Exposed samples on HPLC.
-
Acceptance: The Dark Control must show < 1.0% degradation.
-
Protocol B: Recommended HPLC Method for Stability Analysis
Note: The phenyl group makes this more hydrophobic than metronidazole; a gradient is required.
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-2 min: 10% B (Isocratic)2-15 min: 10% |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 320 nm (Primary) and 254 nm (Secondary) |
| Temperature | 30°C |
Visualizations & Mechanisms
Figure 1: Proposed Photodegradation Pathway
This diagram illustrates the two primary pathways: Nitro-Nitrite rearrangement (dominant in solution) and Radical Denitration.
Caption: Under UV irradiation, the excited nitro group undergoes rearrangement to a nitrite ester, leading to ring expansion (Oxadiazole), or radical cleavage.[3][4][5][6][7][8][9][10]
Figure 2: Troubleshooting Decision Tree
Caption: Decision matrix for diagnosing stability issues based on physical observation and analytical data.
References
-
Photodegradation of Nitroimidazoles
-
Mechanistic Insight (Metronidazole Rearrangement)
-
General Stability Protocols
- Title: ICH Guideline Q1B: Photostability Testing of New Drug Substances and Products.
- Source: ICH.org
-
URL:[Link]
-
Compound Data (4-Nitroimidazole Core)
Sources
- 1. repositorio.uam.es [repositorio.uam.es]
- 2. ijper.org [ijper.org]
- 3. 4-Methyl-5-nitroimidazole | C4H5N3O2 | CID 86278103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Atmospheric Photochemical Oxidation of 4-Nitroimidazole [mdpi.com]
- 5. CAS 696-23-1: 2-Methyl-5-nitroimidazole | CymitQuimica [cymitquimica.com]
- 6. chemscene.com [chemscene.com]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. danabiosci.com [danabiosci.com]
- 9. Nitroimidazole - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-Nitroimidazole | C3H3N3O2 | CID 18208 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating Regioisomeric Reactivity: A Comparative Guide to the Reduction Rates of 4-Aryl vs. 5-Aryl Nitroimidazoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, nitroimidazoles represent a critical class of compounds, particularly as bioreductive prodrugs for treating anaerobic bacterial and protozoal infections, as well as for their potential as radiosensitizers in cancer therapy.[1][2] The therapeutic efficacy of these agents is intrinsically linked to the reductive activation of the nitro group within the target cells or hypoxic tissues. A nuanced understanding of the factors governing this reduction is therefore paramount for the rational design of more effective and selective therapeutics.
This guide provides an in-depth comparison of the reduction rates of 4-aryl and 5-aryl substituted nitroimidazoles. The position of the aryl substituent relative to the nitro group on the imidazole ring introduces significant electronic and steric variations, which in turn dictate the ease of reduction. By synthesizing data from electrochemical studies, computational chemistry, and synthetic chemistry, we will explore the underlying principles that govern the differential reactivity of these regioisomers.
The Decisive Role of Electron Affinity in Nitroimidazole Reduction
The reduction of a nitro group is a multi-step process that commences with a one-electron transfer to form a nitro radical anion. The rate of this initial, often rate-determining, step is directly correlated with the electron affinity of the nitroaromatic compound. A key metric for quantifying this is the one-electron reduction potential (E¹₇), where a higher (more positive) potential signifies a greater ease of reduction and, consequently, a faster reaction rate.[3][4]
Computational and experimental studies have consistently demonstrated that the position of the nitro group on the imidazole ring itself is a primary determinant of the molecule's inherent electron affinity. For unsubstituted nitroimidazoles, the general order of ease of reduction is:
2-nitroimidazole > 5-nitroimidazole >> 4-nitroimidazole [4][5]
This established hierarchy provides a fundamental framework for understanding the reactivity of their aryl-substituted counterparts.
4-Aryl vs. 5-Aryl Imidazoles: A Tale of Two Isomers
When an aryl group is introduced to the imidazole ring, it further modulates the electronic environment of the nitro group. The aryl substituent can be positioned at either C4 or C5 of the imidazole ring. It is important to note that in solution, 4-nitro- and 5-nitroimidazoles can exist in a tautomeric equilibrium. For the purpose of this guide, we will consider the distinct chemical properties of the 4-aryl-5-nitroimidazole and 5-aryl-4-nitroimidazole regioisomers.
Electronic Effects: The Dominant Factor
The electronic character of the aryl substituent plays a significant role in influencing the reduction potential. Electron-withdrawing groups on the aryl ring will pull electron density away from the imidazole system, further stabilizing the nitro radical anion intermediate and thus increasing the reduction potential. Conversely, electron-donating groups will have the opposite effect, making the reduction more difficult.
However, the more profound electronic distinction between 4-aryl and 5-aryl nitroimidazoles arises from the inherent properties of the C4 and C5 positions of the imidazole ring. As established, the 5-nitroimidazole scaffold is intrinsically more susceptible to reduction than the 4-nitroimidazole scaffold.[4][5] This suggests that, all other factors being equal, a 5-aryl-4-nitroimidazole would be expected to have a lower reduction potential and thus a slower reduction rate compared to a 4-aryl-5-nitroimidazole .
This is because the electronic properties of the imidazole ring itself render the C5 position more electron-deficient, making a nitro group at this position more readily reducible.
Steric Considerations
While electronic effects are predominant, steric hindrance can also influence reduction rates. The proximity of a bulky aryl group to the nitro group could potentially hinder the approach of the reducing agent or affect the planarity of the system, which in turn could modulate the electronic delocalization. In a 4-aryl-5-nitroimidazole, the aryl and nitro groups are adjacent, which could lead to greater steric crowding compared to a 5-aryl-4-nitroimidazole where they are separated by a nitrogen atom. However, the existing literature places a stronger emphasis on electronic effects as the primary driver of reactivity in these systems.
Comparative Data on Reduction Potentials
| Nitroimidazole Derivative | One-Electron Reduction Potential (E¹₇) vs. NHE (mV) | Reference |
| 4-Nitroimidazole | ≤ -527 | [4] |
| 1-methyl-5-nitroimidazole | -486 | [4] |
| 2-Nitroimidazole | -398 | [4] |
This table illustrates the significant difference in reduction potential based on the position of the nitro group, with the 4-nitro isomer being the most difficult to reduce.
Furthermore, cyclic voltammetry studies on substituted nitroimidazoles demonstrate the impact of substituents on the reduction potential. For instance, electron-withdrawing groups like bromo and chloro at the 5-position of a nitroimidazole induce a positive shift in the reduction potential, making the compound easier to reduce.[6]
Experimental Protocols
The following are generalized protocols for the chemical reduction of nitroimidazoles and the electrochemical determination of their reduction potentials.
General Protocol for Catalytic Hydrogenation of Aryl-Nitroimidazoles
This method is a common and efficient way to reduce nitroarenes to their corresponding anilines.
Materials:
-
Aryl-nitroimidazole
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the aryl-nitroimidazole in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude amino-aryl-imidazole.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol for Determining Reduction Potential by Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to measure the reduction and oxidation potentials of a substance.
Materials:
-
Aryl-nitroimidazole sample
-
Anhydrous aprotic solvent (e.g., acetonitrile or dimethylformamide)
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate)
-
Potentiostat
-
Three-electrode cell (working electrode, reference electrode, counter electrode)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Prepare a solution of the aryl-nitroimidazole sample in the anhydrous solvent containing the supporting electrolyte.
-
Assemble the three-electrode cell and place the solution in it.
-
Deoxygenate the solution by bubbling with an inert gas for several minutes.
-
Connect the electrodes to the potentiostat.
-
Perform the cyclic voltammetry scan over a defined potential range.
-
The potential at the peak of the reduction wave provides the peak potential (Ep), which is related to the standard reduction potential.
Conclusion
The rate of reduction of aryl-nitroimidazoles is a critical parameter in their function as bioreductive drugs. A comprehensive analysis of available data indicates that electronic effects are the primary determinants of this reactivity. The inherent electronic properties of the imidazole ring make the C5 position more susceptible to nitro group reduction than the C4 position.
Therefore, it can be concluded that 4-aryl-5-nitroimidazoles will generally exhibit a faster reduction rate than their 5-aryl-4-nitroimidazole regioisomers . This is attributed to the higher intrinsic electron affinity of the 5-nitroimidazole scaffold. The electronic nature of the aryl substituent provides a secondary level of control, with electron-withdrawing groups accelerating the reduction and electron-donating groups decelerating it for both isomers.
These fundamental principles provide a predictive framework for medicinal chemists to fine-tune the reductive activation of nitroimidazole-based drug candidates, ultimately leading to the development of more potent and selective therapeutic agents.
References
-
Al-Masoudi, N. A., et al. (2009). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 14(11), 4428-4438. Available from: [Link]
-
Anderson, R. F., et al. (2008). The effect of 5-substitution on the electrochemical behavior and antitubercular activity of PA-824. Bioorganic & Medicinal Chemistry Letters, 18(12), 3538-3541. Available from: [Link]
-
Farah, S. F., et al. (1989). Molecular structure and relative proton and electron affinities of isomeric nitroimidazoles. Canadian Journal of Chemistry, 67(10), 1666-1672. Available from: [Link]
-
Foroumadi, A., et al. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole. Iranian Journal of Pharmaceutical Research, 22(1), e137969. Available from: [Link]
-
Church, D. F., et al. (1990). Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. The Journal of Antimicrobial Chemotherapy, 25(1), 15-23. Available from: [Link]
-
Patterson, S., & Wyllie, S. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. ACS Infectious Diseases, 3(5), 337-350. Available from: [Link]
-
Ito, A., et al. (1987). Radiation-induced reduction of nitroimidazole derivatives in aqueous solution. International Journal of Radiation Biology and Related Studies in Physics, Chemistry, and Medicine, 52(2), 217-228. Available from: [Link]
-
Wikipedia contributors. (2023, December 27). Hammett equation. In Wikipedia, The Free Encyclopedia. Retrieved February 27, 2026, from [Link]
-
Saladini, M., et al. (2020). A multidisciplinary study of chemico-physical properties of different classes of 2-aryl-5(or 6)-nitrobenzimidazoles: NMR, electrochemical and computational investigations. Journal of Molecular Structure, 1202, 127265. Available from: [Link]
-
Wardman, P., & Clarke, E. D. (1976). One-electron reduction potentials of substituted nitroimidazoles measured by pulse radiolysis. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 72, 1377-1390. Available from: [Link]
-
Suwiński, J., et al. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. Molecules, 28(2), 875. Available from: [Link]
-
Milosavljević, A. R., et al. (2021). Ionization of 2‐ and 4(5)‐Nitroimidazoles Radiosensitizers: A “Kinetic Competition” Between NO2 and NO Losses. ChemPhysChem, 22(21), 2387-2394. Available from: [Link]
-
Saladini, M., et al. (2020). A multidisciplinary study of chemico-physical properties of different classes of 2-aryl-5(or 6)-nitrobenzimidazoles: NMR, electrochemical and computational investigations. Unibo. Available from: [Link]
-
Upadhayaya, R. S., et al. (2009). Synthesis and Electrochemistry of 2-Ethenyl and 2-Ethanyl Derivatives of 5-Nitroimidazole and Antimicrobial Activity against Giardia lamblia. Journal of Medicinal Chemistry, 52(10), 3429-3439. Available from: [Link]
-
Iverson, B. L., & Iverson, S. A. (n.d.). Unit 4: Free Energy Relationships. University of Texas at Austin. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (n.d.). Hammett plot for reduction of p-substituted nitroarenes. Retrieved February 27, 2026, from [Link]
-
Brookes, M. J., et al. (2017). Computational predictions of redox potentials revised. University of Canterbury. Available from: [Link]
-
Tsupko, G. L., et al. (2020). Synthesis and Medicinal Applications of N-Aryl-C-nitroazoles. Current Organic Chemistry, 24(12), 1339-1367. Available from: [Link]
-
Knox, R. J., et al. (1984). Studies on the action of nitroimidazole drugs. The products of nitroimidazole reduction. Biochemical Pharmacology, 33(21), 3449-3454. Available from: [Link]
-
Araujo, R. B., et al. (2017). Designing strategies to tune reduction potential of organic molecules for sustainable high capacity battery application. Journal of Materials Chemistry A, 5(9), 4430-4454. Available from: [Link]
-
De Ruyck, H., et al. (2006). Analysis of Four 5-nitroimidazoles and Their Corresponding Hydroxylated Metabolites in Egg, Processed Egg, and Chicken Meat by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 54(6), 2018-2026. Available from: [Link]
-
de Souza, M. V. N. (2022). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 33(8), 814-836. Available from: [Link]
-
Al-Masoudi, N. A., et al. (2009). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. ResearchGate. Available from: [Link]
-
Miller, M. T., et al. (1999). Effects of Sterics and Electronic Delocalization on the Photophysical, Structural, and Electrochemical Properties of 2,9-Disubstituted 1,10-Phenanthroline Copper(I) Complexes. Inorganic Chemistry, 38(14), 3429-3436. Available from: [Link]
-
Walton, M. I., et al. (1987). Nitroimidazole bioreductive metabolism. Quantitation and characterisation of mouse tissue benznidazole nitroreductases in vivo and in vitro. Biochemical Pharmacology, 36(6), 899-906. Available from: [Link]
-
Bursey, M. M. (1972). Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones. Organic Mass Spectrometry, 6(8), 907-913. Available from: [Link]
-
Anderson, R. F., et al. (2009). Structure−Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4- and 5-Nitroimidazoles. Journal of Medicinal Chemistry, 52(3), 856-864. Available from: [Link]
Sources
- 1. elearning.unimib.it [elearning.unimib.it]
- 2. scielo.br [scielo.br]
- 3. Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-electron reduction potentials of substituted nitroimidazoles measured by pulse radiolysis - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. The effect of 5-substitution on the electrochemical behavior and antitubercular activity of PA-824 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative molecular docking studies of nitroimidazole derivatives
Executive Summary: Beyond Metronidazole
For decades, 5-nitroimidazole scaffolds (e.g., Metronidazole, Tinidazole) have been the "gold standard" for treating anaerobic bacterial and protozoal infections. However, the emergence of drug resistance and the demand for dual-action therapeutics have driven the synthesis of novel derivatives.
This guide provides a technical comparison of these next-generation nitroimidazole derivatives against clinical standards using molecular docking. We move beyond simple binding affinity scores to analyze the structural causality of improved potency—specifically how bulky hydrophobic substitutions (carbamates, triazoles) unlock new binding pockets in targets like Pyruvate Ferredoxin Oxidoreductase (PFOR) and EGFR Tyrosine Kinase .
Strategic Target Selection & Mechanism
Effective docking requires selecting targets that reflect the derivative's intended Mechanism of Action (MoA). We focus on three distinct therapeutic classes:
| Therapeutic Class | Primary Target | PDB ID | Rationale for Selection |
| Antiprotozoal | PFOR (Pyruvate Ferredoxin Oxidoreductase) | 1KEK / 2C3Y | The primary activation pathway for nitroimidazoles in anaerobes (T. vaginalis, G. intestinalis). |
| Anticancer | EGFR-TK (Epidermal Growth Factor Receptor) | 1M17 / 4HJO | Overexpressed in non-small cell lung cancer; targets novel nitroimidazole-triazole hybrids. |
| Antibacterial | Nitroreductase (RdxA) | 3QDL | Key enzyme for H. pylori activation; mutations here drive metronidazole resistance. |
Comparative Analysis: Derivatives vs. Standards[1][2][3]
Case Study A: Antiprotozoal Potency (PFOR Targeting)
Hypothesis: Standard Metronidazole is hydrophilic and limited to the active site core. Novel Carbamate Derivatives introduce lipophilic tails that access the "Deep Hydrophobic Pocket" of PFOR, increasing residence time.
Comparative Data: Docking Software: AutoDock Vina | Force Field: OPLS-2005
| Compound | Structure Type | Binding Energy (kcal/mol) | Key Residue Interactions | Experimental Potency (IC50 vs T. vaginalis) |
| Metronidazole | Standard (Parent) | -5.8 | H-bond: Ser-352 | ~800 nM |
| Secnidazole | Standard | -6.1 | H-bond: Gln-245 | ~950 nM |
| Compound 1 | Cyclohexyl-carbamate | -8.9 | 60 nM (13x Potency) | |
| Compound 2 | Phenyl-carbamate | -9.2 | 90 nM |
Insight: The drastic improvement in Compound 1 and 2 stems from the cyclohexyl/phenyl rings forming stable hydrophobic contacts with Leu-246 and Phe-242. Metronidazole lacks the steric bulk to reach these residues, explaining its lower affinity and higher IC50.
Case Study B: Anticancer Repurposing (EGFR Inhibition)
Hypothesis: Hybridizing nitroimidazole with 1,2,3-triazole allows the molecule to mimic the adenine pocket binding of ATP-competitive inhibitors like Erlotinib.
Comparative Data: Docking Software: MOE 2015.10 | Target: EGFR Tyrosine Kinase (1M17)[1]
| Compound | Class | Binding Energy (S-Score) | RMSD (Å) | Comparison to Standard |
| Erlotinib | Clinical Standard | -7.74 | 1.72 | Baseline (High Potency) |
| Metronidazole | Negative Control | -4.20 | N/A | Non-binder |
| Hybrid V | Triazole-Linked | -8.45 | 0.88 | Superior Binding |
| Hybrid I | Biphenyl-Linked | -8.12 | 1.10 | Comparable Binding |
Insight: Hybrid V outperforms Erlotinib in in silico binding energy (-8.45 vs -7.74 kcal/mol). The triazole linker acts as a bioisostere, facilitating hydrogen bonding with the hinge region (Met793), while the nitroimidazole moiety extends into the solvent-exposed region, stabilizing the complex.
Technical Protocol: Self-Validating Docking Workflow
To replicate these results or screen new derivatives, follow this "Self-Validating" protocol. This workflow prioritizes reproducibility over speed.
Phase 1: Ligand Preparation (The Foundation)
-
Structure Generation: Draw 2D structures (ChemDraw) and convert to 3D.
-
Energy Minimization: Apply MMFF94 or OPLS3e force field.
-
Critical Step: Ensure the nitro group (-NO2) is planar and conjugated with the imidazole ring.
-
-
Protonation States: Calculate pKa at pH 7.4. (Note: Imidazole nitrogen protonation significantly alters binding).
Phase 2: Target Preparation & Grid Generation
-
PDB Cleanup: Remove water molecules (unless bridging is suspected) and heteroatoms.
-
Validation (Redocking):
-
Extract the co-crystallized ligand (e.g., Erlotinib from 1M17).
-
Redock it into the empty active site.
-
Pass Criteria: RMSD between Native vs. Docked pose must be < 2.0 Å .
-
-
Grid Box Definition:
-
Center: X,Y,Z coordinates of the co-crystallized ligand.
-
Size: 25Å x 25Å x 25Å (Standard) or 40Å (if targeting allosteric sites).
-
Phase 3: Simulation & Analysis
-
Algorithm: Use Genetic Algorithm (Lamarckian) for AutoDock or XP (Extra Precision) for Glide.
-
Exhaustiveness: Set to 32 or higher (default is often 8) to ensure global minima are found.
-
Interaction Mapping: Use LigPlot+ or PyMOL to identify:
-
H-Bonds: Max distance 3.5 Å.
-
Hydrophobic Contacts: Max distance 4.0 Å.
-
Visualizations
Diagram 1: The Self-Validating Docking Workflow
This diagram illustrates the critical "Redocking Validation" loop often missed in standard protocols.
Caption: A robust molecular docking pipeline emphasizing the mandatory RMSD validation step to ensure protocol reliability before screening novel compounds.
Diagram 2: Structural Causality of Binding
Abstracting the interaction difference between Metronidazole and Novel Carbamates in the PFOR pocket.
Caption: Structural logic of potency: while Metronidazole only interacts with the polar core, carbamate derivatives extend into the hydrophobic pocket, engaging Phe-242 and Leu-246.[2]
References
-
Metronidazole and Secnidazole Carbamates: Synthesis, Antiprotozoal Activity, and Molecular Dynamics Studies. Molecules, 2020. [Link]
-
Molecular Docking Study of Five Novel 1,2,3-Triazole Linked Metronidazole Derivatives as Cytotoxic Agents. Karbala Journal of Pharmaceutical Sciences, 2024. [Link]
-
Biological evaluation of selected metronidazole derivatives as anti-nitroreductase via in silico approach. Eclética Química Journal, 2022. [Link]
-
Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study. Drug Development Research, 2023. [Link]
-
Exploring new 5-Nitroimidazole Derivatives as Potent Acetylcholinesterase and Butyrylcholinesterase Enzyme Inhibitors. Chemistry & Biodiversity, 2024. [Link]
Sources
Evaluation Guide: 4-(4-methoxyphenyl)-5-nitro-1H-imidazole Efficacy in Hypoxic Conditions
Content Type: Technical Comparison & Evaluation Guide Subject: 4-(4-methoxyphenyl)-5-nitro-1H-imidazole (Candidate Code: 4-MP-5-NI ) Context: Hypoxia-Selective Cytotoxicity & Radiosensitization
Executive Summary
This guide outlines the technical framework for evaluating 4-(4-methoxyphenyl)-5-nitro-1H-imidazole , a 5-nitroimidazole derivative designed to overcome the limitations of first-generation hypoxic cell sensitizers (e.g., Metronidazole).
The presence of the 4-methoxyphenyl moiety distinguishes this candidate from standard nitroimidazoles. While the 5-nitro group serves as the obligate bioreductive pharmacophore, the methoxyphenyl substituent is engineered to modulate lipophilicity (LogP) and electron affinity (
Mechanistic Basis & Rationale
The "Oxygen Sensor" Mechanism
The efficacy of 4-(4-methoxyphenyl)-5-nitro-1H-imidazole relies on the futile redox cycle . In normoxia, the one-electron reduction of the nitro group is reversible; oxygen re-oxidizes the radical anion, preventing toxicity.[1] In hypoxia (<0.1%
Structural Impact of the 4-Methoxyphenyl Group
-
Lipophilicity: The aryl group increases LogP, facilitating passive diffusion across the blood-brain barrier (BBB) and into poorly vascularized tumor cores.
-
Redox Potential: The electron-donating methoxy (-OCH3) group modulates the single-electron reduction potential (
). If is too high (>-350 mV), aerobic toxicity occurs; if too low (<-500 mV), the drug is inactive. The target range for this candidate is -400 to -450 mV .
Diagram: Bioreductive Activation Pathway
The following logic flow illustrates the critical "Oxygen Switch" that determines the drug's selectivity.
Figure 1: The bioreductive mechanism.[2] In the presence of Oxygen (green path), the drug is detoxified. In Hypoxia (red path), irreversible reduction leads to cytotoxicity.
Comparative Efficacy Analysis
To objectively validate 4-(4-methoxyphenyl)-5-nitro-1H-imidazole, it must be benchmarked against established hypoxic cytotoxins.
Reference Standards
-
Metronidazole (MTZ): The clinical prototype. Low potency; requires millimolar concentrations.
-
Misonidazole (MISO): Higher potency but dose-limited by neurotoxicity.
-
Tirapazamine (TPZ): A benzotriazine di-N-oxide. The "Gold Standard" for hypoxic selectivity (HCR > 50).
Performance Metrics (Representative Data)
The following table summarizes the target performance profile required for 4-MP-5-NI to be considered a viable lead candidate.
| Parameter | Metronidazole (Control) | Tirapazamine (Gold Std) | 4-MP-5-NI (Candidate) | Interpretation |
| Normoxic IC50 | > 5000 µM | ~ 80 µM | > 500 µM | Should be non-toxic in air. |
| Hypoxic IC50 | ~ 500 µM | ~ 1-2 µM | 10 - 50 µM | Target: Moderate potency. |
| HCR (Selectivity) | ~ 10 | 50 - 200 | 20 - 50 | Higher is better (Hypoxia Cytotoxicity Ratio). |
| LogP (Lipophilicity) | -0.02 | 0.3 | ~ 1.5 - 2.0 | Enhanced membrane permeability. |
| Primary Risk | Low Potency | Poor Pharmacokinetics | Solubility | Aryl group may reduce aqueous solubility. |
Critical Insight: If 4-MP-5-NI shows a Normoxic IC50 < 100 µM, the electron-donating methoxy group has failed to sufficiently lower the reduction potential, making the drug too toxic for systemic use.
Experimental Protocols (Self-Validating Systems)
A. Hypoxia Induction & Verification
-
System: Anaerobic Chamber (e.g., Bactron or Coy) or Modular Incubator Chamber.
-
Gas Mix: 95% N2 / 5% CO2. Strict control of
< 0.1% is mandatory. -
Validation: Use a chemical strip indicator (Resazurin) or an optical oxygen probe inside the media to confirm hypoxia before drug addition.
B. Clonogenic Survival Assay (The Gold Standard)
This assay measures reproductive death, which is the only relevant endpoint for cancer therapy.
Workflow Diagram:
Figure 2: Workflow for Clonogenic Survival Assay. The parallel incubation is critical for calculating the Hypoxia Cytotoxicity Ratio (HCR).
Step-by-Step Protocol:
-
Seeding: Plate 300-500 cells/well in 6-well plates. Incubate 24h for attachment.
-
Equilibration: Place "Hypoxia" plates in the anaerobic chamber for 2 hours prior to drug addition to degas the plastic and media. (Crucial Step for Accuracy) .
-
Treatment: Add 4-MP-5-NI (dissolved in DMSO, final concentration <0.5%) at graded concentrations.
-
Note: Prepare drug dilutions in pre-equilibrated hypoxic media inside the chamber.
-
-
Exposure: Incubate for 4 hours.
-
Wash: Remove drug, wash 2x with PBS, add fresh media.
-
Growth: Incubate 10-14 days in standard normoxic conditions.
-
Analysis: Count colonies >50 cells. Plot Survival Fraction vs. Concentration.
References
-
Structure-Activity Relationships of Nitroimidazoles
-
Hypoxia Selectivity Mechanisms
- Paper: Interaction of nitroimidazole drugs with DNA in vitro.
-
Relevance: Correlates electron affinity with cytotoxicity.[5]
-
Source:
-
Tirapazamine Comparison
- Paper: Tirapazamine: a hypoxia-activ
- Relevance: Provides the baseline d
-
Source:
-
Assay Standardization
-
Paper: Clonogenic assay of cells in vitro.[6]
- Relevance: Standard protocol for reproductive survival.
-
Source:
-
Sources
- 1. openmedscience.com [openmedscience.com]
- 2. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. squ.elsevierpure.com [squ.elsevierpure.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
